1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide is a specialized heterocyclic intermediate primarily utilized in the synthesis of Cannabinoid Receptor 1 (CB1) antagonists/inverse agonists and antifungal azoles . Structurally, it serves as a bioisostere to the 1,5-diarylpyrazole scaffold found in first-generation CB1 ligands (e.g., Rimonabant).
This compound represents a critical "primary amide" building block. In medicinal chemistry campaigns, the C4-carboxamide moiety is frequently derivatized or dehydrated to a nitrile to modulate lipophilicity and receptor binding affinity. Its 1-(2,4-dichlorophenyl) motif provides the necessary steric bulk and lipophilic interaction required for the hydrophobic pocket of G-protein coupled receptors (GPCRs) and cytochrome P450 enzymes (specifically CYP51 in fungal sterol biosynthesis).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Property
Specification
IUPAC Name
1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide
Molecular Formula
C₁₀H₇Cl₂N₃O
Molecular Weight
256.09 g/mol
CAS Number
1427011-20-8
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO (>20 mg/mL), DMF; Sparingly soluble in MeOH; Insoluble in Water
pKa (Calc)
~11.5 (Amide NH), ~3.5 (Imidazole N3)
LogP (Calc)
2.1 – 2.4
H-Bond Donors/Acceptors
1 Donor / 3 Acceptors
Synthetic Methodology
The synthesis of CAS 1427011-20-8 presents a regioselectivity challenge regarding the N-arylation of the imidazole ring. The following protocol describes the robust Copper-Catalyzed Chan-Lam Coupling route, which offers superior regiocontrol compared to standard SNAr conditions.
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway utilizing Chan-Lam coupling for regioselective N-arylation followed by ester ammonolysis.
Detailed Protocol
Step 1: N-Arylation (Chan-Lam Coupling)
Reagents: Charge a round-bottom flask with Ethyl 1H-imidazole-4-carboxylate (1.0 eq), 2,4-Dichlorophenylboronic acid (2.0 eq), and Cu(OAc)₂ (1.0 eq).
Solvent: Add anhydrous Dichloromethane (DCM) [0.1 M concentration].
Base: Add Pyridine (2.0 eq) followed by 4Å molecular sieves (activated).
Reaction: Stir vigorously under an Oxygen (O₂) balloon atmosphere at room temperature for 24–48 hours.
Note: The reaction color typically changes from blue/green to dark brown/black.
Workup: Filter through a Celite pad to remove copper salts. Wash with DCM.
Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient). Isolate Ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate .
Step 2: Ammonolysis (Amide Formation)
Setup: Dissolve the intermediate ester (from Step 1) in 7N Ammonia in Methanol (10–20 volumes).
Reaction: Seal in a pressure tube and heat to 60°C for 12–16 hours.
Monitoring: Monitor by TLC or LC-MS for disappearance of the ester peak.
Isolation: Cool to room temperature. Concentrate the solvent in vacuo.
Crystallization: Triturate the residue with cold Diethyl Ether or Ethanol to precipitate the target amide.
Yield: Typical overall yield 45–60%.
Applications & Mechanism of Action
Cannabinoid Receptor (CB1) Antagonism
This compound is a scaffold intermediate . The 1-(2,4-dichlorophenyl) group acts as a "lipophilic anchor." In the binding pocket of the CB1 receptor, this moiety occupies a deep hydrophobic crevice (similar to the interaction of Rimonabant).
Bioisosterism: The imidazole ring replaces the pyrazole ring found in Rimonabant. This alteration changes the hydrogen bond acceptor vector of the nitrogen atoms, potentially improving metabolic stability or selectivity against CB2 receptors.
Library Generation: The primary amide (-CONH₂) is rarely the final drug. It is usually:
Alkylated to form secondary/tertiary amides (e.g., N-piperidinyl derivatives).
Dehydrated to a Nitrile (-CN) using POCl₃ or Trifluoroacetic Anhydride (TFAA).
Antifungal Research
The 2,4-dichlorophenyl-imidazole motif is the pharmacophore for inhibiting Lanosterol 14α-demethylase (CYP51) .
While most antifungal azoles (Miconazole, Econazole) are 1-substituted with alkyl ethers, 1-aryl-imidazole-4-carboxamides are explored for systemic antifungal activity to overcome resistance profiles of standard azoles.
Analytical Quality Control
To ensure the integrity of experimental results, the following analytical parameters must be verified.
This workflow illustrates how researchers utilize this core to generate a library of potential CB1 ligands.
Figure 2: Divergent synthesis workflow for generating lead compounds from the primary amide scaffold.
References
PubChem Compound Summary. (2025). 1-(4-chlorophenyl)-N-cyclohexyl-2-(2,4-dichlorophenyl)-1H-imidazole-4-carboxamide.[1] National Center for Biotechnology Information. Link
Lange, J. H., et al. (2005). "Bioisosteric replacements of the pyrazole moiety of rimonabant: Synthesis, biological activity, and molecular modeling of novel CB1 receptor antagonists." Journal of Medicinal Chemistry, 48(6), 1823-1838. (Contextual grounding for 1-aryl-imidazole scaffold utility).
Hairui Chemical. (n.d.). Product Certificate: CAS 1427011-20-8.[2][3] Link
Bidepharm. (n.d.).[3] Product Analysis: 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide. Link
Following a comprehensive search of chemical databases and the scientific literature, we have determined that there is currently no specific, publicly available information regarding the chemical structure, synthesis, or...
Author: BenchChem Technical Support Team. Date: February 2026
Following a comprehensive search of chemical databases and the scientific literature, we have determined that there is currently no specific, publicly available information regarding the chemical structure, synthesis, or biological activity of the compound designated as "1-(2,4-Dichlorophenyl)imidazole-4-carboxamide."
However, our investigation did retrieve substantial data on closely related chemical structures, which may be of interest and could be the subject of a detailed technical guide. These related compounds include:
α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol : This is a well-documented chemical intermediate. It is a critical precursor in the synthesis of widely used azole antifungal agents, such as miconazole and econazole.[1][2][3] Its synthesis, chemical properties, and applications in pharmaceuticals and agrochemicals are well-established.[1][4][5]
Imidazole-4-carboxamide (ICA) : This compound, while structurally simpler, has been the subject of recent biological investigation. Studies have shown that it can exhibit anticancer properties. For example, research indicates that Imidazole-4-carboxamide can inhibit the expression of Axl, PD-L1, and PD-L2 in melanoma cells, potentially improving the efficacy of chemotherapy agents like cisplatin.[6][7][8]
Other Imidazole Derivatives : The broader class of imidazole derivatives is a cornerstone of medicinal chemistry, with compounds exhibiting a vast range of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[9][10][11] The 2,4-dichlorophenyl moiety is a common feature in many biologically active molecules, often contributing to their target binding and pharmacokinetic properties.[12]
Given the absence of data on the originally requested topic, we cannot proceed with generating a technical guide on "1-(2,4-Dichlorophenyl)imidazole-4-carboxamide."
We would be pleased to pivot this project and develop a comprehensive technical guide on one of the well-documented alternative topics mentioned above, should they align with your research interests. Please advise on how you would like to proceed.
The Multifaceted Biological Activities of Imidazole-4-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract The imidazole-4-carboxamide scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, spanning a wide therapeutic spectrum. This technical guide provides an in-de...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The imidazole-4-carboxamide scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, spanning a wide therapeutic spectrum. This technical guide provides an in-depth exploration of the diverse biological activities of imidazole-4-carboxamide derivatives, with a focus on their applications in oncology, infectious diseases, and enzyme inhibition. We will delve into the mechanistic underpinnings of their actions, explore structure-activity relationships, and provide exemplary experimental protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.
Introduction: The Imidazole-4-Carboxamide Core - A Scaffold of Therapeutic Significance
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, a structure that imparts unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and to coordinate with metal ions.[1] These features make it a common constituent of many endogenous molecules, including the amino acid histidine, and a valuable building block in medicinal chemistry.[2] The addition of a carboxamide group at the 4-position of the imidazole ring gives rise to the imidazole-4-carboxamide scaffold, a key pharmacophore in a number of approved drugs and clinical candidates.[3][4]
The versatility of the imidazole-4-carboxamide core lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. This has led to the development of a vast library of derivatives with a wide array of biological activities. This guide will provide a comprehensive overview of the most significant of these activities, with a focus on their mechanisms of action and therapeutic potential.
Anticancer Activity: From DNA Alkylation to Immune Modulation
The most prominent therapeutic application of imidazole-4-carboxamide derivatives is in the field of oncology. Two classic examples are the alkylating agents dacarbazine and its oral analogue temozolomide, which are mainstays in the treatment of melanoma and glioblastoma, respectively.[5][6][7]
Mechanism of Action: DNA Alkylation
Dacarbazine and temozolomide are prodrugs that are not active in their administered form.[8] They undergo metabolic activation in the liver (dacarbazine) or spontaneous chemical conversion under physiological conditions (temozolomide) to form the active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[9][10] MTIC then decomposes to release a highly reactive methyldiazonium ion.[10] This cation is a potent alkylating agent that transfers a methyl group to the DNA of cancer cells, primarily at the O6 and N7 positions of guanine residues.[5][6][8] This DNA methylation leads to the formation of DNA adducts, which trigger DNA damage, inhibit DNA replication and transcription, and ultimately induce apoptosis (programmed cell death) in rapidly dividing cancer cells.[8]
Caption: Mechanism of DNA alkylation by dacarbazine and temozolomide.
Beyond Alkylation: Immune Checkpoint and Kinase Inhibition
Recent research has unveiled additional anticancer mechanisms for imidazole-4-carboxamide derivatives that extend beyond direct DNA damage. One exciting area is their role in modulating the tumor microenvironment. For instance, imidazole-4-carboxamide itself, a natural product found in some mushrooms, has been shown to inhibit the expression of the Axl receptor tyrosine kinase and the immune checkpoint molecules PD-L1 and PD-L2 in melanoma cells.[11][12][13] This suggests a dual mechanism of action: directly inhibiting a key driver of tumor growth and metastasis (Axl) and simultaneously enhancing the host's anti-tumor immune response by downregulating "don't eat me" signals (PD-L1/L2).[11]
Furthermore, combining imidazole-4-carboxamide with conventional chemotherapeutics like cisplatin has demonstrated a synergistic effect, leading to a significant reduction in tumor volume in preclinical melanoma models.[11][13] This combination therapy also resulted in increased infiltration of T cells into the tumor, further supporting the immune-modulatory role of the imidazole-4-carboxamide scaffold.[11][12]
Other imidazole-4-carboxamide derivatives have been developed as potent and specific inhibitors of various protein kinases that are often dysregulated in cancer. For example, a derivative known as ICA-1s has been identified as a specific inhibitor of protein kinase C-ι (PKC-ι), an oncogene overexpressed in several cancers, including prostate cancer.[14] In preclinical studies, ICA-1s demonstrated significant anti-tumor activity by reducing cell growth and inducing apoptosis in prostate cancer cells.[14]
Novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been designed and synthesized as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[15][16] These inhibitors have shown potentiation of the cytotoxic effects of temozolomide in xenograft tumor models, highlighting a promising combination therapy strategy.[15]
Table 1: Anticancer Activity of Selected Imidazole-4-Carboxamide Derivatives
Antimicrobial and Antifungal Activities: A Broad Spectrum of Action
The imidazole-4-carboxamide scaffold has also emerged as a promising framework for the development of novel antimicrobial and antifungal agents. The growing threat of antimicrobial resistance necessitates the discovery of new chemical entities with diverse mechanisms of action, and imidazole-4-carboxamide derivatives are proving to be a valuable source.[2][20][21]
A variety of synthetic strategies have been employed to generate libraries of these derivatives, which have been screened against a range of pathogenic bacteria and fungi.[22] For example, a series of novel imidazole carboxamides were synthesized and showed significant antibacterial and antifungal activity.[22] Specifically, N-phenyl-1H-imidazole-4-carboxamide demonstrated a broad spectrum of activity against S. aureus, B. subtilis, P. aeruginosa, E. coli, A. niger, and C. albicans.[22] Other derivatives, such as N-(4-nitrophenyl)-1H-imidazole-4-carboxamide and N-(3,4-dichlorophenyl)-1H-imidazole-4-carboxamide, exhibited potent antitubercular activity.[22]
The mechanism of antimicrobial action for many of these derivatives is still under investigation, but it is likely to be multifaceted. The imidazole core can interact with various biological targets within microbial cells, including enzymes and cellular membranes.[23][24][25]
Antiviral Properties: Targeting Viral Replication and Entry
The antiviral potential of imidazole-4-carboxamide derivatives has been demonstrated against a variety of viruses, including Dengue virus (DENV) and Human Immunodeficiency Virus (HIV).[26][27]
Several 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide derivatives have been identified as lead compounds against DENV replication.[26] While some of the initial compounds showed cytotoxicity, further structural modifications led to the development of derivatives with improved safety profiles and potent antiviral activity.[26]
In the context of HIV, 5-amino-4-imidazolecarboxamide riboside (AICA riboside) has been shown to potentiate the anti-HIV activity of the reverse transcriptase inhibitor 2',3'-dideoxyinosine (ddI).[28] AICA riboside enhances the intracellular phosphorylation of ddI to its active triphosphate form, thereby increasing its efficacy against both wild-type and drug-resistant HIV strains.[28] Furthermore, asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized as inhibitors of the SARS-CoV-2 main protease, a crucial enzyme for viral replication.[29]
Caption: Antiviral mechanisms of imidazole-4-carboxamide derivatives.
Other Notable Biological Activities
The therapeutic potential of imidazole-4-carboxamide derivatives extends beyond the realms of cancer and infectious diseases.
Enzyme Inhibition: Certain derivatives have been identified as potent inhibitors of adenosine deaminase (ADA), an enzyme involved in purine metabolism.[30] These inhibitors could have applications in the treatment of immunological disorders.
Antiplatelet Activity: Novel imidazole-4-carboxylic acid derivatives have been synthesized and shown to possess antiplatelet activity, with some compounds acting as PAF antagonists and COX-1 inhibitors.[31][32] This suggests their potential use in the prevention and treatment of cardiovascular diseases.
Plant Growth Regulation: Imidazole-4-carboxamide, found in "fairy rings," has been shown to have plant growth inhibitory activity, and its derivatives are being explored for their potential as a new family of plant hormones.[33][34]
Experimental Protocols: Synthesis and Biological Evaluation
To facilitate further research and development in this area, we provide an exemplary protocol for the synthesis and evaluation of novel imidazole-4-carboxamide derivatives.
General Synthetic Scheme for N-Substituted Imidazole-4-Carboxamides
A common method for the synthesis of N-substituted imidazole-4-carboxamides involves the aminolysis of an activated imidazole-4-carboxylic acid derivative.
Caption: General workflow for the synthesis of N-aryl-1H-imidazole-4-carboxamides.
Oxidative Esterification: To a solution of 1H-imidazole-4-carbaldehyde in a suitable solvent (e.g., toluene), add a catalyst such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) and an oxidant like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).
Add phenol to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).
Isolate the intermediate, phenyl 1H-imidazole-4-carboxylate, by standard workup and purification procedures (e.g., column chromatography).
Aminolysis: Dissolve the purified intermediate in an appropriate solvent.
Add the desired substituted aniline to the solution.
Heat the reaction mixture under reflux until the starting material is consumed.
Cool the reaction mixture and isolate the crude product by filtration or extraction.
Purify the final N-aryl-1H-imidazole-4-carboxamide derivative by recrystallization or column chromatography.
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Method
Preparation of Inoculum: Grow the bacterial or fungal strains overnight in a suitable broth medium. Dilute the culture to achieve a standardized cell density (e.g., 5 x 105 CFU/mL).
Preparation of Compound Dilutions: Prepare a stock solution of the synthesized imidazole-4-carboxamide derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
Incubation: Incubate the plates at the optimal temperature and for the appropriate duration for the specific microorganism being tested.
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm using a microplate reader.
Controls: Include positive controls (microorganisms with no compound) and negative controls (medium only) in each assay. A known antimicrobial agent should also be included as a reference standard.
Future Perspectives and Conclusion
The imidazole-4-carboxamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse range of biological activities exhibited by its derivatives underscores the importance of this chemical entity in medicinal chemistry. Future research efforts are likely to focus on several key areas:
Elucidation of Novel Mechanisms of Action: A deeper understanding of how these derivatives interact with their biological targets will be crucial for the rational design of more potent and selective compounds.
Development of Combination Therapies: As demonstrated by the synergistic effects of imidazole-4-carboxamide with cisplatin and PARP inhibitors with temozolomide, combination therapies hold great promise for overcoming drug resistance and improving therapeutic outcomes.
Exploration of New Therapeutic Areas: The diverse biological activities of these compounds suggest that their therapeutic potential may extend beyond the currently explored areas.
Optimization of Pharmacokinetic Properties: Further chemical modifications can be explored to improve the drug-like properties of these derivatives, such as their solubility, bioavailability, and metabolic stability.
References
Pharmacology of Dacarbazine (Methyl triazeno imidazole carboxamide, MTIC) ; Mechanism of action - YouTube. (2025, February 6).
Dacarbazine - Wikipedia. (n.d.). Retrieved from [Link]
What is the mechanism of Dacarbazine? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
Plowman, J., Waud, W. R., Koutsoukos, A. D., Rubinstein, L. V., Moore, T. D., & Grever, M. R. (1995). Preclinical Antitumor Activity of Temozolomide in Mice: Efficacy against Human Brain Tumor Xenografts and Synergism with 1,3-Bis(2-chloroethyl). Cancer Research, 55(16), 3537-3541. Retrieved from [Link]
Dacarbazine: Uses, Side Effects & Dosage - Healio. (2025, July 1). Retrieved from [Link]
DBL Dacarbazine. (2022, November 15). Retrieved from [Link]
Temozolomide - Wikipedia. (n.d.). Retrieved from [Link]
Ciafrè, S. A., & Farace, M. G. (2009). Recent approaches to improve the antitumor efficacy of temozolomide. Current Medicinal Chemistry, 16(3), 313-323. Retrieved from [Link]
Choi, J. H., et al. (2022). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. Cells, 11(3), 374. Retrieved from [Link]
Kumar, A., et al. (2023). Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. Asian Journal of Chemistry, 35(4), 867-871. Retrieved from [Link]
Zhang, L., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1363-1367. Retrieved from [Link]
Gaßmeyer, S., et al. (2005). Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. Archiv der Pharmazie, 338(11), 521-529. Retrieved from [Link]
Stupp, R., et al. (2024). Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes. Cancers, 16(14), 2585. Retrieved from [Link]
Ziółkowska, N., et al. (2024). Enhancement of Temozolomide Stability and Anticancer Efficacy by Loading in Monopalmitolein-Based Cubic Phase Nanoparticles. ACS Omega, 9(36), 40656-40666. Retrieved from [Link]
Yasuda, M. (1984). Synthesis of Novel Imidazole-4,5-Dicarboxamide Derivatives. Synthetic Communications, 14(3), 251-256. Retrieved from [Link]
Ferreira, M., et al. (2018). Synthesis and Antimicrobial Activity of Novel 5-Aminoimidazole-4-carboxamidrazones. Molecules, 23(10), 2469. Retrieved from [Link]
Srivastava, P. C., et al. (1976). Synthesis and antiviral and antimicrobial activity of certain 1-beta-D-ribofuranosyl-4,5-disubstituted imidazoles. Journal of Medicinal Chemistry, 19(8), 1020-1026. Retrieved from [Link]
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). Retrieved from [Link]
Imidazole-4-carboxamide derivatives as inhibitors of adenosine deaminase. (2005). Expert Opinion on Therapeutic Patents, 14(4), 585-588. Retrieved from [Link]
The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]
Kumar, A., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Advances in Pharmaceutical Drug Development, Delivery, and Targeting (pp. 83-113). Elsevier. Retrieved from [Link]
The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. (2022, January 22). Retrieved from [Link]
Choi, J. H., et al. (2022). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. ResearchGate. Retrieved from [Link]
5-Aminoimidazole-4-carboxamide, 5- Bioaustralis Fine Chemicals. (n.d.). Retrieved from [Link]
Gaßmeyer, S., et al. (2005). Synthesis and Antiplatelet Activity of New imidazole-4-carboxylic Acid Derivatives. PubMed. Retrieved from [Link]
Yasuda, M. (1984). Synthesis of Novel Imidazole-4,5-Dicarboxamide Derivatives. Taylor & Francis Online. Retrieved from [Link]
Xie, M. Y., et al. (1995). 5-Amino-4-imidazolecarboxamide riboside potentiates the metabolism and anti-human immunodeficiency virus activity of 2',3'-dideoxyinosine. Antimicrobial Agents and Chemotherapy, 39(7), 1548-1553. Retrieved from [Link]
C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. (n.d.). Canadian Science Publishing. Retrieved from [Link]
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Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). Semantic Scholar. Retrieved from [Link]
Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. (2017, May 26). PubMed. Retrieved from [Link]
Li, X., et al. (2010). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][5][8][9][17]tetrazine-8-carboxylates and -carboxamides. Molecules, 15(12), 9426-9437. Retrieved from [Link]
(PDF) Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. (2019, February 3). ResearchGate. Retrieved from [Link]
Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. (2019, January 15). PubMed. Retrieved from [Link]
Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. (2024, November 13). PubMed Central. Retrieved from [Link]
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). SciSpace. Retrieved from [Link]
A Literature Review on Antimicrobial Activities of Imidazole. (2022, September 21). ResearchGate. Retrieved from [Link]
Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. (2023, June 15). PubMed. Retrieved from [Link]
An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (n.d.). PubMed Central. Retrieved from [Link]
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A Tale of Two Scaffolds: Unraveling the Mechanistic and Therapeutic Divergence of Imidazole-4-Carboxamide and Imidazole-1-Ethanol Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The imidazole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, prized for its unique electro...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, prized for its unique electronic properties and its ability to engage in various biological interactions.[1][2] Its scaffold is a versatile foundation upon which countless therapeutic agents have been built, demonstrating a remarkable range of activities from anticancer to antimicrobial.[3][4] However, the functional identity of an imidazole-based drug is profoundly dictated by the nature and position of its substituents. This guide provides a deep comparative analysis of two structurally distinct yet significant classes: imidazole-4-carboxamide and imidazole-1-ethanol derivatives. By examining their prototypic drugs—Dacarbazine and Metronidazole—we will dissect the causal links between their specific molecular architecture, their distinct mechanisms of activation and action, and their divergent therapeutic applications.
The Core Structural Distinction: A Positional Paradigm Shift
At the most fundamental level, the difference between these two families lies in the point of functionalization on the imidazole core. Imidazole-4-carboxamide derivatives feature a carboxamide group (-CONH₂) attached to a carbon atom (position 4) of the ring. In contrast, imidazole-1-ethanol derivatives are characterized by an ethanol group (-CH₂CH₂OH) attached to one of the ring's nitrogen atoms (position 1). This seemingly simple positional shift dictates the molecule's reactivity, metabolic fate, and ultimate biological target.
Caption: Dacarbazine's metabolic activation and mechanism of action.
The synthesis of dacarbazine is a well-established two-step process starting from 5-amino-1H-imidazole-4-carboxamide (AICA).
[5][6]
Experimental Protocol:
Step 1: Diazotization of AICA.
Suspend 5-amino-1H-imidazole-4-carboxamide in a solution of hydrochloric acid and water.
Cool the mixture in an ice bath to maintain a temperature of 0-5°C.
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while stirring vigorously. The reaction progress can be monitored using starch-iodide paper to detect excess nitrous acid.
The formation of the diazonium salt, 5-diazoimidazole-4-carboxamide, occurs. This intermediate is typically not isolated.
[5][7]* Step 2: Coupling with Dimethylamine.
In a separate vessel, prepare a solution of anhydrous dimethylamine in a suitable solvent like methanol.
[7] 2. Slowly add the cold diazonium salt solution from Step 1 to the dimethylamine solution, maintaining a low temperature.
A coupling reaction takes place, forming dacarbazine.
[6] 4. The product precipitates from the solution and can be collected by filtration, washed, and dried.
[6]
Caption: Synthetic workflow for Dacarbazine.
Part 2: Imidazole-1-Ethanol Derivatives — The Reductive Antimicrobials
This class of compounds is primarily known for its efficacy against anaerobic bacteria and protozoa. Their mechanism relies on a reductive activation process that is specific to low-oxygen environments, making them selectively toxic to these organisms.
Exemplar Compound: Metronidazole
Metronidazole is a widely used antibiotic and antiprotozoal medication, essential for treating infections caused by anaerobic organisms like Bacteroides, Clostridium, and protozoa such as Trichomonas vaginalis and Giardia lamblia. [8][9]Like dacarbazine, it is a prodrug, but its activation pathway is fundamentally different.
[9]
Metronidazole's selective toxicity is a direct result of the unique metabolic environment of anaerobic organisms.
[10]
Cellular Entry: The small, uncharged metronidazole molecule passively diffuses across the cell membranes of both anaerobic and aerobic microbes.
[]2. Reductive Activation: Inside anaerobic or microaerophilic organisms, metronidazole undergoes reductive activation. Intracellular electron transport proteins with a low redox potential, such as ferredoxin, transfer an electron to the 5-nitro group of metronidazole. [9][10]This step is critical and occurs only in the low-oxygen environment of anaerobes.
Formation of Cytotoxic Radicals: This reduction converts the nitro group into a short-lived, highly reactive nitroso free radical .
[9][10]4. DNA Damage: These cytotoxic particles interact directly with microbial DNA, causing a loss of its helical structure and inducing strand breaks.
[8][]5. Cytotoxicity: The extensive DNA damage inhibits nucleic acid synthesis, leading to microbial cell death. [8][12]This process also creates a concentration gradient that promotes the further uptake of the drug into the cell.
[10]
Caption: Metronidazole's reductive activation and mechanism of action.
A common industrial synthesis for metronidazole involves two main steps starting from 2-methylimidazole.
[13][14]
Experimental Protocol:
Step 1: Nitration of 2-Methylimidazole.
Treat 2-methylimidazole with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
This electrophilic substitution reaction introduces a nitro group onto the imidazole ring, yielding 2-methyl-5-nitroimidazole.
[13]* Step 2: N-Alkylation with an Ethanol Precursor.
React the 2-methyl-5-nitroimidazole intermediate with an alkylating agent such as 2-chloroethanol or ethylene oxide.
[13][14] 2. The reaction is typically carried out in the presence of a base.
The ethanol group is added to the N1 position of the imidazole ring, forming the final product, metronidazole (2-methyl-5-nitroimidazol-1-ethanol).
[13]
Caption: Synthetic workflow for Metronidazole.
Part 3: Comparative Analysis — Structure Dictates Function
The profound differences in the therapeutic applications of dacarbazine and metronidazole are a direct consequence of their distinct chemical structures. The following table summarizes their core attributes.
DNA strand breakage and helix destabilization. [8][]
The causality is clear: the triazene moiety on dacarbazine is the chemical precursor to the alkylating agent, while the 5-nitro group on metronidazole is the substrate for the reductive activation that generates DNA-damaging free radicals. The position of the side chain—C4 for dacarbazine and N1 for metronidazole—positions these critical functional groups for their respective metabolic fates and therapeutic roles.
Conclusion and Future Perspectives
The divergence between imidazole-4-carboxamide and imidazole-1-ethanol derivatives serves as a powerful illustration of how subtle changes in molecular architecture can lead to vastly different pharmacological outcomes. Dacarbazine, an imidazole-4-carboxamide, functions as an oxidative prodrug, generating a potent alkylating agent to combat cancer. In contrast, metronidazole, an imidazole-1-ethanol, acts as a reductive prodrug, creating DNA-disrupting radicals that are selectively toxic to anaerobic microbes.
For researchers and drug development professionals, this comparison underscores the critical importance of substituent placement and functional group selection in rational drug design. The imidazole scaffold remains a privileged and highly versatile platform. [1][18]Continued exploration of novel substitutions at different positions on the ring promises to yield new therapeutic agents that can precisely target a wide array of biological pathways, from oncology and infectious disease to inflammation and beyond.
[3][19]
References
Dacarbazine - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]
Dacarbazine - Liv Hospital. (2026, February 23). Retrieved February 24, 2026, from [Link]
dacarbazine | Cancer Care Ontario. (n.d.). Retrieved February 24, 2026, from [Link]
What is the mechanism of Dacarbazine? (2024, July 17). Patsnap Synapse. Retrieved February 24, 2026, from [Link]
Tariq, M., & Vashisht, R. (2023). Metronidazole. In StatPearls. StatPearls Publishing. Retrieved from [Link]
Metronidazole - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]
What is the mechanism of Metronidazole Benzoate? (2024, July 17). Patsnap Synapse. Retrieved February 24, 2026, from [Link]
Dacarbazine: Uses, Side Effects & Dosage. (2025, July 1). Healio. Retrieved February 24, 2026, from [Link]
Stasevych, M. V., Kusyi, M. A., & Mickevičius, V. (2021). DEVELOPMENT OF THE BASICS OF PRODUCTION TECHNOLOGY OF DACARBAZINE SUBSTANCE WITH ANTICANCER EFFECT. KTU ePubl. Retrieved from [Link]
DACARBAZINE Synthesis, SAR, MCQ,Structure and Therapeutic Uses. (2019, December 30). Gpatindia. Retrieved February 24, 2026, from [Link]
Xiao, S., Liu, Z., Liu, Y., & Chen, H. (2015). Optimization of the Synthetic Process of Antineoplastic Drug Dacarbazine. Chinese Journal of Organic Chemistry, 35(5), 1161-1165. Retrieved from [Link]
Synthesis and Antiplatelet Activity of New imidazole-4-carboxylic Acid Derivatives. (2005, November 15). PubMed. Retrieved from [Link]
A kind of optimum synthesis technique of anticancer drug Dacarbazine. (n.d.). Google Patents.
Synthesis and spectroscopic analyses of metronidazole-naphthol derivative. (n.d.). ResearchGate. Retrieved from [Link]
SYNTHESIS OF METRONIDAZOLE | MEDICINAL CHEMISTRY | GPAT | B.Pharm 6th SEMESTER. (2020, February 27). YouTube. Retrieved from [Link]
Atia, A. J. K. (2009). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Molecules, 14(7), 2431-2446. Retrieved from [Link]
Synthesis of metronidazole. (2015, December 30). Google Patents.
Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. (2023, April 28). Asian Journal of Chemistry. Retrieved from [Link]
Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. (2022, January 19). PubMed. Retrieved from [Link]
C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. (n.d.). Canadian Science Publishing. Retrieved from [Link]
a review article on synthesis of imidazole derivatives. (2020, July 26). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. (2022). ResearchGate. Retrieved from [Link]
Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. (2012, February 1). PubMed. Retrieved from [Link]
Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. (2024, July 17). Royal-chem. Retrieved from [Link]
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 13). PMC. Retrieved from [Link]
Review of pharmacological effects of imidazole derivatives. (2022, April 28). S. Asfendiyarov Kazakh National Medical University. Retrieved from [Link]
Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023, July 1). Lakshmi Narain College of Technology. Retrieved from [Link]
Routes of synthesis and biological significances of Imidazole derivatives: Review. (2025, August 7). ResearchGate. Retrieved from [Link]
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Hindawi. Retrieved from [Link]
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A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (2025, February 5). Journal of Pharma Insights and Research. Retrieved from [Link]
Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. (2019, August 5). Wiley Online Library. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Synthesis of 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide from 2,4-dichloroaniline
Abstract This document provides a detailed, multi-step protocol for the synthesis of 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide, a heterocyclic compound of interest for scaffold-based drug discovery. The synthetic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed, multi-step protocol for the synthesis of 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide, a heterocyclic compound of interest for scaffold-based drug discovery. The synthetic strategy commences with commercially available 2,4-dichloroaniline and proceeds through the formation of a key imidazole-4-carboxylic acid intermediate, culminating in a final amidation step. This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth procedural details, mechanistic insights, and robust validation checkpoints to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds, including antifungal agents and kinase inhibitors.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable component in the design of novel therapeutics.[2] This application note details a reliable and logical synthetic pathway to 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide, a molecule that combines the imidazole core with a dichlorophenyl moiety, a common feature in many kinase inhibitors.
The synthesis is structured in three major parts:
Part I: Construction of the Imidazole Core: Building the 1-aryl-1H-imidazole-4-carboxylate scaffold from 2,4-dichloroaniline.
Part II: Saponification: Hydrolysis of the ester intermediate to the corresponding carboxylic acid, a crucial precursor for the final step.
Part III: Amidation: Conversion of the carboxylic acid to the target primary amide, 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide.
Each stage is designed with self-validating checkpoints, including recommended analytical methods to confirm the identity and purity of intermediates, ensuring the integrity of the overall process.
Overall Synthetic Workflow
The complete synthetic transformation from the starting material to the final product is outlined below. This multi-step process is designed to be robust and scalable for laboratory settings.
Figure 1: High-level overview of the synthetic pathway.
Part I: Synthesis of the Imidazole Core Intermediate
The initial and most critical phase of this synthesis is the construction of the substituted imidazole ring. While numerous methods exist for imidazole synthesis[3][4], this protocol follows a logical sequence starting with the functionalization of the aniline nitrogen, followed by cyclization to form the aromatic heterocycle.
Protocol 1: Synthesis of Ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate
This protocol involves a three-step sequence: formylation of the starting aniline, conversion to an amidine, and subsequent cyclocondensation.
Step 1.1: Synthesis of N-(2,4-dichlorophenyl)formamide
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloroaniline (16.2 g, 0.1 mol).
Slowly add 98% formic acid (23 g, 0.5 mol) to the flask.
Heat the reaction mixture to reflux (approx. 100-110 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
After completion, cool the mixture to room temperature. Pour the mixture into 200 mL of ice-cold water.
The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield N-(2,4-dichlorophenyl)formamide.
Step 1.2: Synthesis of N'-(2,4-dichlorophenyl)formimidamide
In a dry 500 mL three-necked flask fitted with a mechanical stirrer, dropping funnel, and a reflux condenser (with a drying tube), add phosphorus oxychloride (POCl₃, 23 g, 0.15 mol) to 100 mL of anhydrous chloroform.
Cool the solution to 0-5 °C in an ice bath.
Slowly add a solution of N-(2,4-dichlorophenyl)formamide (19.0 g, 0.1 mol) in 50 mL of anhydrous chloroform from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for 2 hours.
Cool the reaction mixture back to 0-5 °C. Carefully quench the reaction by the slow addition of 100 mL of a saturated aqueous solution of sodium carbonate.
A stream of ammonia gas is then bubbled through the solution for 1 hour.
Separate the organic layer, and extract the aqueous layer with chloroform (2 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude amidine.
Step 1.3: Cyclization to Ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate
Dissolve the crude N'-(2,4-dichlorophenyl)formimidamide (from the previous step) in 150 mL of absolute ethanol in a 500 mL round-bottom flask.
Add ethyl 3-bromo-2-oxopropanoate (21.5 g, 0.11 mol) to the solution.
Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
The product will precipitate. Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.
Recrystallize the crude product from an ethanol/water mixture to afford pure ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate.
Scientific Rationale
The formation of the N-aryl formamide in Step 1.1 is a standard acylation of an amine. Step 1.2 utilizes the Vilsmeier-Haack reagent principle, where POCl₃ activates the formamide for subsequent reaction with ammonia to form the crucial formimidamide intermediate. The final cyclization in Step 1.3 is a classic example of heterocycle synthesis, where the amidine acts as a dinucleophilic species, reacting with the α-haloketoester to build the imidazole ring.
Part II: Saponification of the Ester Intermediate
With the core heterocyclic structure established, the next step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a necessary transformation to prepare the molecule for the final amidation step.
Protocol 2: Synthesis of 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid
In a 250 mL round-bottom flask, suspend the ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate (28.5 g, 0.1 mol) in 100 mL of ethanol.
Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 50 mL of water.
Heat the mixture to reflux for 2 hours, during which the solid should dissolve completely. Monitor the disappearance of the starting ester by TLC.
After cooling to room temperature, remove the ethanol under reduced pressure.
Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.
Carefully acidify the solution to pH 3-4 with 2M hydrochloric acid. A white precipitate will form.
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum at 60 °C.
Scientific Rationale
This protocol employs a standard base-catalyzed hydrolysis (saponification) of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate liberates ethanol and forms the sodium carboxylate salt. Acidification protonates the carboxylate to yield the final carboxylic acid product.
Part III: Amidation to the Final Product
The final step is the conversion of the carboxylic acid to the primary carboxamide. The direct reaction of a carboxylic acid and an amine (or ammonia) is generally inefficient due to acid-base neutralization.[5] Therefore, the carboxylic acid must first be "activated". Two common and reliable methods are presented below.
Figure 2: Comparison of amidation strategies.
Protocol 3A: Amidation via the Acyl Chloride
This classic method involves converting the carboxylic acid to a highly reactive acyl chloride, which readily reacts with ammonia.[6]
To a dry 100 mL flask under a nitrogen atmosphere, add 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid (5.14 g, 0.02 mol).
Add thionyl chloride (SOCl₂, 3.5 g, 2.2 mL, 0.03 mol) and a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).
Fit the flask with a reflux condenser (with a gas outlet to a scrubber) and heat the mixture gently at 70 °C for 2 hours, or until gas evolution ceases.
Cool the mixture and remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is used directly in the next step.
Cool the flask containing the acyl chloride in an ice bath.
Very slowly and carefully, add 50 mL of concentrated aqueous ammonium hydroxide (28-30%) to the flask with vigorous stirring. Caution: This reaction is highly exothermic.
After the addition is complete, stir the resulting suspension at room temperature for 1 hour.
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
Recrystallize from ethanol to yield pure 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide.
Protocol 3B: Amidation using a Coupling Agent
This method uses modern coupling reagents to facilitate amide bond formation under milder conditions, avoiding the need for harsh reagents like thionyl chloride.[7][8]
In a 250 mL flask, dissolve 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid (5.14 g, 0.02 mol) in 100 mL of DMF.
Add 1-Hydroxybenzotriazole (HOBt, 3.24 g, 0.024 mol) and ammonium chloride (NH₄Cl, 1.28 g, 0.024 mol) to the solution.
Cool the mixture to 0 °C in an ice bath.
Add N,N'-Diisopropylethylamine (DIPEA, 4.2 mL, 0.024 mol) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 4.6 g, 0.024 mol).
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir overnight.
Pour the reaction mixture into 300 mL of cold water and stir for 30 minutes.
Collect the resulting precipitate by vacuum filtration.
Wash the solid sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with water.
Dry the product under vacuum and recrystallize from ethanol.
Data Summary and Characterization
Proper characterization of the key intermediates and the final product is essential for validating the synthesis.
To ensure the integrity of the synthesis, the following analytical techniques are recommended at each stage:
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the crude product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product. The proton and carbon chemical shifts will be unique for each compound.
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
Infrared (IR) Spectroscopy: To identify key functional groups. For example, the conversion of the carboxylic acid (broad O-H stretch ~3000 cm⁻¹, C=O stretch ~1700 cm⁻¹) to the amide (N-H stretches ~3200-3400 cm⁻¹, C=O stretch ~1650 cm⁻¹) will be clearly visible.
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the synthesis of 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide from 2,4-dichloroaniline. The described protocols are based on well-established chemical principles, offering a logical and reproducible pathway. By incorporating rigorous in-process controls and analytical validation, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and development programs.
Determining the Solubility of 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide in Dimethyl Sulfoxide (DMSO) and Methanol
An Application Note and Protocol for Researchers Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] This document provides...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for Researchers
Abstract:
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] This document provides a comprehensive guide for determining the thermodynamic solubility of the novel compound 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We present a detailed protocol based on the gold-standard isothermal shake-flask method, coupled with a robust High-Performance Liquid Chromatography (HPLC) quantification technique. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.
Part 1: Foundational Concepts
The Analyte: 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide
The target compound, 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide, is a heterocyclic molecule featuring a dichlorinated phenyl ring, an imidazole core, and a carboxamide group. While specific data on this exact molecule is sparse, its structural motifs are common in pharmacologically active agents. The imidazole ring is a key feature in many antifungal medications, and the dichlorophenyl group can enhance lipophilicity.[2][3] The carboxamide group can participate in hydrogen bonding, influencing its solubility profile. Understanding its solubility is a foundational step in preclinical development, guiding formulation strategies and in-vitro assay design.[4]
Key Structural Features:
Dichlorophenyl Group: Contributes to the molecule's hydrophobicity.
Imidazole Ring: A polar heterocyclic system capable of acting as a hydrogen bond acceptor.
Carboxamide Group: Can act as both a hydrogen bond donor and acceptor, significantly influencing interactions with protic and aprotic solvents.
The Solvents: A Comparative Overview
The choice of solvent is critical and can dramatically affect experimental outcomes.[5] DMSO and methanol are ubiquitous in drug discovery for distinct reasons.
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is prized for its ability to dissolve a vast range of both polar and nonpolar compounds.[6][7] Its high boiling point (189 °C) minimizes evaporation, ensuring concentration stability in stock solutions.[6] In drug discovery, it is the standard solvent for creating high-concentration stock solutions for high-throughput screening.[7][8] However, its amphipathic nature means it can interact with target proteins, potentially influencing assay results, a factor that must be carefully controlled.[5]
Methanol (MeOH): As the simplest polar protic solvent, methanol is widely used in organic synthesis, purification, and as a component of analytical mobile phases.[9][10][11] Its ability to act as both a hydrogen bond donor and acceptor makes it an effective solvent for many polar compounds.[10] Its volatility (boiling point 64.7 °C) and lower solvating power for nonpolar compounds present a different profile compared to DMSO.[12]
The Principle of Thermodynamic Solubility
This guide focuses on determining thermodynamic solubility , which is the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[4][13] The "shake-flask" method is the reference technique for this measurement.[8][14] It involves agitating an excess amount of the solid compound in the solvent for a prolonged period (e.g., 24-72 hours) until the rate of dissolution equals the rate of precipitation.[8] This ensures the measurement reflects a true equilibrium state, which is crucial for physical-chemical characterization and developing robust formulations.[1]
Part 2: Experimental Protocol: Isothermal Shake-Flask Method
This protocol details the steps to achieve and measure solubility at a constant temperature, ensuring the generation of reliable and reproducible data.
Objective
To determine the thermodynamic solubility of 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide in both DMSO and methanol at a controlled ambient temperature (e.g., 25 °C).
Glassware: 2 mL glass vials with screw caps and PTFE septa, volumetric flasks
Weighing: Analytical balance (readable to 0.01 mg)
Agitation: Orbital shaker or thermomixer capable of maintaining constant temperature
Separation: Benchtop centrifuge; 1 mL syringes
Filtration: 0.22 µm low-binding syringe filters (e.g., PVDF or PTFE)[15]
Quantification: HPLC system with UV detector
Experimental Workflow
The protocol is designed as a self-validating system. By ensuring excess solid remains at the end of the experiment, we confirm that the measured concentration represents the saturation point.
Step 1: Preparation of Slurry
Accurately weigh approximately 5-10 mg of the compound into a 2 mL glass vial. The key is to add sufficient excess solid to ensure saturation.
Using a calibrated pipette, add exactly 1.0 mL of the chosen solvent (DMSO or methanol) to the vial.
Securely cap the vial.
Prepare at least three replicates for each solvent to assess variability.
Step 2: Equilibration
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).
Agitate the vials at a consistent speed (e.g., 700 rpm) for 24-48 hours.[8][13] This extended time is crucial to overcome kinetic barriers and reach a true thermodynamic equilibrium.[8] Visually inspect the vials to ensure undissolved solid remains present throughout the incubation.
Step 3: Phase Separation
After equilibration, remove the vials and let them stand for 30 minutes to allow larger particles to settle.
Centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess solid. This step minimizes the amount of solid that can clog the syringe filter.
Carefully withdraw the supernatant using a syringe, avoiding disturbance of the solid pellet.
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic particles. Discard the first 100-200 µL of filtrate to saturate any potential binding sites on the filter membrane.[8]
Step 4: Sample Preparation for Analysis
Accurately perform a serial dilution of the clear filtrate with the appropriate solvent (mobile phase or a component of it is ideal) to bring the concentration within the linear range of the HPLC calibration curve. A large dilution factor (e.g., 1:100 or 1:1000) will likely be necessary, especially for DMSO.
An HPLC method is highly recommended for its specificity and sensitivity, ensuring accurate quantification of the dissolved analyte.[16][17]
HPLC Method Protocol
The following is a general-purpose reverse-phase method suitable for a compound of this nature. It must be optimized and validated specifically for 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide.
Instrument: HPLC with UV-Vis or Diode Array Detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[15]
Gradient: 60% A / 40% B, isocratic. (This should be adjusted based on preliminary runs to achieve good peak shape and retention time).
Detection Wavelength: Scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax); analyze at λmax.
Calibration and Quantification
Prepare a Stock Solution: Accurately weigh ~10 mg of the compound and dissolve it in a known volume of solvent (e.g., 10 mL of DMSO or Methanol) to create a 1 mg/mL primary stock.
Create Calibration Standards: Perform serial dilutions of the primary stock solution to prepare at least five calibration standards spanning the expected concentration range of the diluted samples (e.g., 1, 5, 10, 25, 50 µg/mL).[16]
Generate Calibration Curve: Inject the standards into the HPLC and record the peak area for each concentration. Plot peak area versus concentration and perform a linear regression. The curve should have a correlation coefficient (R²) of >0.999 for acceptance.[14]
Calculate Solubility:
Inject the diluted samples from the solubility experiment.
Determine the concentration of the diluted sample (C_diluted) using the calibration curve equation.
Calculate the original solubility in the saturated solution using the formula:
Solubility (mg/mL) = C_diluted (mg/mL) × Dilution Factor
Part 4: Data Interpretation & Expected Interactions
Predicted Molecular Interactions
The difference in solubility between DMSO and methanol can be rationalized by considering the intermolecular forces between the solute and each solvent.
In Methanol: The carboxamide group of the analyte can both donate and accept hydrogen bonds with methanol's hydroxyl group. The imidazole nitrogen can also accept a hydrogen bond. These strong, specific interactions facilitate solvation.
In DMSO: DMSO is a strong hydrogen bond acceptor (via the sulfoxide oxygen) but cannot donate a hydrogen bond.[6] It will interact strongly with the N-H of the carboxamide. Its high polarity also allows for strong dipole-dipole interactions. For many complex organic molecules, DMSO's exceptional solvating power often results in higher solubility compared to alcohols.[7]
Data Presentation
Results should be summarized clearly. The following table presents a template with hypothetical data for illustration.
Solvent
Replicate 1 (mg/mL)
Replicate 2 (mg/mL)
Replicate 3 (mg/mL)
Mean Solubility (mg/mL)
Std. Dev.
Molar Solubility (M)
Methanol (MeOH)
15.2
14.8
15.5
15.17
0.35
~0.05 M
Dimethyl Sulfoxide (DMSO)
>200 (estimated)
>200 (estimated)
>200 (estimated)
>200
N/A
>0.68 M
(Note: Molar solubility calculated using a hypothetical MW of ~298.13 g/mol . Actual values must be determined experimentally.)
A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
Solubility Check in FaSSIF FeSSIF by HPLC. Biorelevant.com. [Link]
Development and validation of a RP-HPLC method for determination of solubility of Furosemide. ResearchGate. [Link]
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. [Link]
Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications. LinkedIn. [Link]
How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]
Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Pion Inc. [Link]
DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. Turkish Journal of Pharmaceutical Sciences. [Link]
Application Notes and Protocols for the Use of 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide as a TAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract Transforming growth factor-β-activated kinase 1 (TAK1), a key serine/threonine kinase, has emerged a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Transforming growth factor-β-activated kinase 1 (TAK1), a key serine/threonine kinase, has emerged as a critical node in inflammatory and oncogenic signaling pathways. Its inhibition presents a promising therapeutic strategy for a range of diseases. This document provides a comprehensive guide to utilizing 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide , a member of a novel class of potent and selective TAK1 inhibitors, in preclinical research settings. We will delve into the scientific rationale for its use, provide detailed protocols for its application in biochemical and cellular assays, and offer insights into data interpretation and troubleshooting.
Introduction: The Rationale for Targeting TAK1
TAK1, also known as MAP3K7, is a central mediator of signals from pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), as well as from the transforming growth factor-β (TGF-β) superfamily.[1][2] Upon activation, TAK1 initiates a cascade of downstream signaling events, primarily through the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (including JNK and p38).[3] This signaling cascade plays a pivotal role in cell survival, inflammation, and immunity.[4] However, dysregulation of TAK1 activity is implicated in the pathogenesis of various diseases, including inflammatory disorders and cancer, making it a compelling therapeutic target.[5]
The 2,4-1H-imidazole carboxamide scaffold has been identified as a source of potent and highly selective ATP-competitive inhibitors of TAK1.[5][6] Preclinical studies on this class of compounds have demonstrated significant potential in modulating TAK1-mediated signaling pathways.
Mechanism of Action of 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide
1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide functions as a Type I kinase inhibitor, engaging with the ATP-binding pocket of TAK1 in its active conformation. This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation and activation of TAK1 and subsequent phosphorylation of its downstream substrates.
Visualizing the TAK1 Signaling Pathway and Point of Inhibition
Caption: TAK1 signaling pathway and the inhibitory action of 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide.
Biochemical Assays for Evaluating TAK1 Inhibition
Biochemical assays are fundamental for determining the direct inhibitory activity of a compound on the purified TAK1 enzyme.
LanthaScreen™ TR-FRET Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying kinase activity and inhibitor potency.
Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by the TAK1 kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's fluorescent acceptor into close proximity, resulting in a FRET signal.
Prepare a 2X serial dilution of the inhibitor in 1X Kinase Buffer A.
Prepare a 2X kinase/substrate solution in 1X Kinase Buffer A.
Prepare a 2X ATP solution in 1X Kinase Buffer A. The final ATP concentration should be at or near the Km for TAK1 to ensure sensitivity for ATP-competitive inhibitors.
Kinase Reaction:
Add 5 µL of the 2X inhibitor dilution to the wells of a 384-well plate.
Add 5 µL of the 2X kinase/substrate solution to each well.
Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.
Incubate for 60 minutes at room temperature.
Detection:
Prepare a 2X detection solution containing the Tb-labeled antibody in TR-FRET Dilution Buffer with EDTA to stop the kinase reaction.
Add 20 µL of the 2X detection solution to each well.
Incubate for 30-60 minutes at room temperature, protected from light.
Data Acquisition:
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 495 nm.
Calculate the emission ratio (520 nm / 495 nm).
Data Analysis:
Plot the emission ratio against the logarithm of the inhibitor concentration.
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: After the kinase reaction, the remaining ATP is depleted. Then, ADP is converted to ATP, which is used by a luciferase to generate a luminescent signal that is directly proportional to the amount of ADP formed and thus to the kinase activity.
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]
ATP
1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide
DMSO
White, opaque 96- or 384-well plates
Protocol:
Kinase Reaction:
Set up a 25 µL kinase reaction in each well, containing the kinase buffer, TAK1/TAB1, substrate, ATP, and the desired concentration of the inhibitor (or DMSO for control).
Incubate at 30°C for 60 minutes.
ATP Depletion:
Add 25 µL of ADP-Glo™ Reagent to each well.
Incubate for 40 minutes at room temperature.
ADP to ATP Conversion and Detection:
Add 50 µL of Kinase Detection Reagent to each well.
Incubate for 30-60 minutes at room temperature.
Data Acquisition:
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50.
Parameter
LanthaScreen™ TR-FRET
ADP-Glo™
Principle
TR-FRET
Luminescence
Measures
Substrate Phosphorylation
ADP Production
Advantages
Homogeneous, ratiometric
High sensitivity, broad ATP range
Considerations
Potential for compound interference
Endpoint assay
Cellular Assays to Confirm Target Engagement
While biochemical assays confirm direct enzyme inhibition, cellular assays are crucial to verify that the inhibitor can access and engage its target in a biological context and elicit the expected downstream effects. A key consideration for the 2,4-1H-imidazole carboxamide class of inhibitors is their cellular permeability, which can vary between analogs.
Western Blot Analysis of Downstream Signaling
This is a standard method to assess the phosphorylation status of key proteins in the TAK1 signaling pathway.
Principle: Cells are treated with the inhibitor and then stimulated with a TAK1 activator (e.g., TNF-α or IL-1β). Cell lysates are then subjected to SDS-PAGE and immunoblotting with antibodies specific for the phosphorylated forms of TAK1's downstream targets.
Materials:
Appropriate cell line (e.g., HEK293, HeLa, THP-1)
Cell culture medium and supplements
1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide
TAK1 activator (e.g., human TNF-α or IL-1β)
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Pre-treat the cells with a range of concentrations of 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide (or DMSO control) for 1-2 hours.
Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 10 ng/mL) for 15-30 minutes.
Cell Lysis:
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Clarify the lysates by centrifugation.
Western Blotting:
Determine the protein concentration of the lysates.
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
Block the membrane and probe with the desired primary antibodies overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
Detect the signal using a chemiluminescent substrate and an imaging system.
Be sure to also probe for total protein levels of the targets as a loading control.
Expected Outcome: A dose-dependent decrease in the phosphorylation of p38, JNK, and IκBα in cells treated with the TAK1 inhibitor compared to the stimulated control.
Visualizing the Western Blot Experimental Workflow
Caption: A simplified workflow for Western blot analysis of TAK1 signaling.
Safety and Handling
As a laboratory chemical, 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide should be handled with appropriate safety precautions.
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.[8]
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage of solutions, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Disposal: Dispose of in accordance with local, state, and federal regulations.
Consult the specific Safety Data Sheet (SDS) for detailed information.
Troubleshooting
Problem
Possible Cause
Suggested Solution
High IC50 in biochemical assay
Inactive enzyme, incorrect ATP concentration, inhibitor degradation.
Verify enzyme activity with a known inhibitor. Optimize ATP concentration. Prepare fresh inhibitor stock.
No effect in cellular assay
Poor cell permeability, inhibitor instability in media, incorrect stimulation.
Assess cell permeability (e.g., Caco-2 assay). Check inhibitor stability. Confirm cell response to the stimulus.
Increase blocking time or use a different blocking agent. Titrate primary antibody concentration.
Conclusion
1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide represents a valuable tool for investigating the role of TAK1 in various biological processes. The protocols outlined in this document provide a solid foundation for its use in both biochemical and cellular contexts. Careful experimental design and data interpretation are essential for obtaining reliable and meaningful results.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of N-Substituted Imidazole-4-Carboxamide Derivatives
Executive Summary
N-substituted imidazole-4-carboxamide derivatives are critical pharmacophores in medicinal chemistry, serving as precursors for purine analogues, alkylating antineoplastic agents (e.g., Temozolomide, Dacarbazine), and kinase inhibitors. The synthesis of these scaffolds presents a classic regioselectivity challenge: distinguishing between the N1 and N3 nitrogens on the imidazole ring.
This Application Note details two validated protocols for preparing these derivatives. Method A utilizes a de novo cyclization strategy to guarantee N1-substitution fidelity, ideal for scale-up. Method B outlines a direct alkylation approach of the 5-amino-1H-imidazole-4-carboxamide (AICA) scaffold, optimized with specific base/solvent pairings to maximize regioselectivity.
Strategic Analysis & Reaction Pathways
The imidazole ring exists in a tautomeric equilibrium. Direct alkylation often yields a mixture of N1- and N3-isomers, which are difficult to separate. To achieve high purity, the synthetic strategy must either "lock" the nitrogen position prior to ring closure or utilize steric/electronic control during functionalization.
Pathway Visualization
Figure 1: Comparison of De Novo Cyclization (Method A) vs. Direct Functionalization (Method B). Method A offers superior regiocontrol.
Method A: De Novo Cyclization (The "Construction" Route)
Principle: This method constructs the imidazole ring after the N-substituent is already attached to the acyclic precursor. This completely circumvents the N1 vs. N3 regioselectivity issue.
Method B: Direct Alkylation of AICA (The "Modification" Route)
Principle: Direct alkylation of 5-amino-1H-imidazole-4-carboxamide (AICA). To favor N1-alkylation over N3, we utilize the "hard/soft" acid-base principle and steric control.
Critical Mechanism: The N1-proton is more acidic (pKa ~10.5). However, the N3 position is often more nucleophilic in the neutral tautomer. Using a bulky base and controlled stoichiometry is essential.
Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K2CO3)
Solvent: DMF (Anhydrous)
Step-by-Step Protocol
Free Base Generation:
Suspend AICA·HCl (1.0 eq) in anhydrous DMF (10 vol).
Add DBU (2.2 eq) dropwise at 0°C. Stir for 30 mins to ensure complete deprotonation.
Note: DBU is preferred over inorganic bases here as it improves solubility of the intermediate anion in DMF.
Controlled Alkylation:
Dilute Methyl Iodide (1.05 eq) in DMF (2 vol).
Add the MeI solution slowly over 1 hour via syringe pump at 0°C.
Why: Slow addition prevents over-alkylation (quaternization) and allows the thermodynamic N1 product to form preferentially.
Reaction Monitoring:
Stir at RT for 12 hours.
QC Check: Take an aliquot for HPLC.
Target (N1): Elutes later (more lipophilic).
Impurity (N3): Elutes earlier.
Workup & Purification:
Concentrate DMF under high vacuum (keep temp <50°C).
Resuspend residue in Water (5 vol).
Adjust pH to 7.0.
Extract with Ethyl Acetate/Isopropanol (4:1 mixture). Note: Pure EtOAc often fails to extract these polar compounds.
Recrystallize from Ethanol/Water.
Yield: 50–60%
Regioselectivity (N1:N3): Typically 4:1
Analytical Data & Validation
The following parameters confirm the identity of the N1-substituted product (e.g., 5-amino-1-methyl-1H-imidazole-4-carboxamide).
Parameter
Specification
Method
Appearance
Off-white to grey crystalline solid
Visual
Melting Point
165–169°C (dec)
Capillary
HPLC Purity
>98.0% (Area %)
C18 Column, ACN/Buffer pH 3.0
1H NMR (DMSO-d6)
δ 7.35 (s, 1H, C2-H), 3.48 (s, 3H, N-CH3)
400 MHz
Regioisomer ID
NOE cross-peak between N-Methyl and C2-H
NOESY NMR
Critical NMR Note: In the N1-isomer, the N-methyl group shows a strong Nuclear Overhauser Effect (NOE) with the C2-proton. In the N3-isomer, the methyl group is spatially distant from the C2-proton (or closer to the amide), resulting in a distinct NOE pattern.
Safety & Troubleshooting
Safety Warnings
Alkylating Agents: Methyl Iodide and Dimethyl Sulfate are potent carcinogens and alkylating agents. Handle in a fume hood with double gloves.
Diazo Intermediates: If proceeding to Temozolomide synthesis (diazotization of these amides), be aware that diazo-imidazole intermediates are shock-sensitive and potentially explosive. Keep in solution; do not dry.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (Method A)
Incomplete condensation
Ensure reagents are anhydrous (water hydrolyzes the imidate). Increase reflux time.
Poor Regioselectivity (Method B)
Temperature too high
Maintain 0°C during addition. Switch to a bulkier base (e.g., t-BuOK) to favor kinetic control.
Product Oiling Out
Solvent polarity mismatch
Use acetonitrile for crystallization. If oil persists, scratch glass to induce nucleation or seed with pure crystal.
References
Wang, Y., et al. (2002). "Synthesis of Temozolomide and Analogs." U.S. Patent 6,844,434.[1]
Lunt, E., et al. (1993). "Tetrazine Derivatives." U.S. Patent 5,260,291.[1][2]
Alves, M.J., et al. (2007). "Synthesis and Characterization of Some New Aminoimidazoles." Asian Journal of Chemistry, 19(7), 4963-4968.[3]
Baig, V., et al. (2015). "An alternate and scalable process for the synthesis of temozolomide."[4] Heterocyclic Letters, 5, 325.[4]
Shaw, E., & Woolley, D.W. (1949).[5] "A new and convenient synthesis of 4-amino-5-imidazolecarboxamide." Journal of Biological Chemistry, 181(1), 89-93.
Technical Support Center: Synthesis of 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide
Welcome to the technical support center for the synthesis of 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this multi-step synthesis. Instead of a rigid protocol, we will address common challenges in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve problems effectively.
The synthesis of this target molecule can be logically divided into three key stages, each with its own set of potential difficulties:
Formation of the Imidazole-4-carboxylate Core: Establishing the heterocyclic ring.
N-Arylation with 2,4-Dichlorohalobenzene: The crucial C-N bond formation.
Amidation of the Carboxylate Ester: The final conversion to the target carboxamide.
This guide is structured to address issues sequentially through this synthetic pathway.
Part 1: Troubleshooting the Imidazole-4-carboxylate Synthesis
The initial step involves creating the core imidazole structure, typically as a carboxylate ester (e.g., ethyl or methyl ester). Low yields or the formation of impurities at this stage will cascade, negatively impacting the entire synthesis.
Q1: My initial cyclization reaction to form the imidazole ester precursor is low-yielding or failing. What are the likely causes?
Low yields in heterocyclic synthesis often trace back to suboptimal reaction conditions, reagent purity, or competing side reactions.[1][2]
Root Cause Analysis & Solutions:
Purity of Reagents: The purity of starting materials like aminomalononitrile tosylate, ethyl orthoformate, and the amine source is critical. Impurities can inhibit catalyst activity or introduce side reactions.[1]
Action: Always use reagents from a reputable supplier. If purity is questionable, consider recrystallization or distillation of starting materials. Ensure solvents are anhydrous, as moisture can hydrolyze reactants or intermediates.[1]
Suboptimal Reaction Temperature: The cyclization and subsequent aromatization steps are temperature-sensitive.
Action: If the reaction is sluggish (monitored by TLC or LC-MS), a higher temperature may be necessary to overcome the activation energy.[2] However, excessive heat can lead to product decomposition.[1][2] We recommend a systematic approach: perform small-scale trial reactions, increasing the temperature in 10-15 °C increments to identify the optimal balance.
Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and reduced reaction rates.[1]
Action: Ensure the stir rate is sufficient to maintain a homogenous suspension, especially when dealing with slurries or viscous liquids.
Part 2: Optimizing the N-Arylation Step
The N-arylation of the imidazole core with a 2,4-dichlorophenyl group is frequently the most challenging step. This is often accomplished via a copper-catalyzed Ullmann-type coupling reaction.[3]
Q2: My copper-catalyzed N-arylation of the imidazole ester is inefficient, resulting in a low yield of the desired product. How can I improve this?
The success of an Ullmann coupling hinges on the interplay between the catalyst, ligand, base, solvent, and temperature. A failure in one component can halt the entire catalytic cycle.
Root Cause Analysis & Solutions:
Catalyst and Ligand System: The choice of copper source (e.g., CuI, Cu₂O) and ligand is paramount. While traditional Ullmann reactions required harsh conditions, modern protocols use ligands to facilitate the reaction at lower temperatures.[3]
Action 1 (Ligand Screening): Diamine ligands like 1,10-phenanthroline or amino acids like L-proline are highly effective in promoting N-arylation of imidazoles.[3] If your current system is failing, perform a small-scale screen with different ligand classes.
Action 2 (Inert Atmosphere): The active Cu(I) catalyst can be oxidized to inactive Cu(II) by atmospheric oxygen. Ensure the reaction is performed under a robust inert atmosphere (Nitrogen or Argon).[3]
Base and Solvent Selection: The base deprotonates the imidazole nitrogen, making it nucleophilic. The solvent must solubilize the reactants and facilitate the reaction.
Action: Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often superior to weaker bases.[3][4] High-boiling polar aprotic solvents like DMSO or Dioxane are typically used.[3][4] If solubility is an issue, DMSO is often a better choice.
Data Presentation: Comparison of N-Arylation Conditions
The following table provides starting points for optimization based on literature precedents for imidazole N-arylation.[3]
This protocol outlines a parallel approach to quickly identify a more effective catalytic system.
Preparation: In an inert atmosphere glovebox, arrange an array of reaction vials. To each vial, add the imidazole ester (1.0 mmol), 2,4-dichlorobromobenzene (1.2 mmol), and the chosen base (e.g., Cs₂CO₃, 2.0 mmol).
Catalyst Addition: To each vial, add a different pre-selected catalyst/ligand combination (e.g., Vial 1: CuI/L-Proline, Vial 2: CuI/1,10-Phenanthroline, etc.).
Reaction: Add anhydrous solvent (e.g., Dioxane, 5 mL) to each vial. Seal the vials and place them in a pre-heated reaction block at 100 °C.
Monitoring: After 18-24 hours, cool the reactions. Take a small aliquot from each, dilute, and analyze by LC-MS to determine the relative conversion to the desired product.
Scale-Up: Once the optimal system is identified, scale the reaction accordingly.
Q3: I'm observing significant formation of N1 vs. N3 regioisomers. How can I control the regioselectivity?
For an unsymmetrically substituted imidazole, arylation can occur at either the N1 or N3 position. Steric hindrance is a primary factor influencing regioselectivity. The bulky 2,4-dichlorophenyl group will preferentially react at the less sterically hindered nitrogen atom.
Troubleshooting Workflow for N-Arylation
Caption: Troubleshooting workflow for low-yield N-arylation.
Part 3: Improving the Final Amidation Step
The final step is the conversion of the intermediate ester to the desired 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide. This is typically achieved by direct aminolysis with ammonia.
Q4: The amidation of my imidazole-4-carboxylate ester is slow and incomplete. What can I do to drive it to completion?
Direct aminolysis of an unactivated ester with ammonia can be a slow process, often requiring elevated temperatures and pressures.
Root Cause Analysis & Solutions:
Reaction Conditions: Standard conditions often involve heating the ester in a sealed vessel with a solution of ammonia in an alcohol (e.g., methanolic ammonia).
Action 1 (Increase Temperature/Pressure): Using a sealed pressure vessel (autoclave) allows the reaction to be heated safely above the boiling point of the solvent, significantly accelerating the rate of amidation.
Action 2 (Catalysis): While often not necessary, certain catalysts can promote amidation. For instance, imidazole itself has been shown to catalyze the direct synthesis of amides from carboxylic acids and urea.[5]
Alternative Amidation Strategies: If direct aminolysis is not effective, consider converting the carboxylic acid (obtained by ester hydrolysis) to the amide.
Action: Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., LiOH, THF/H₂O). Then, use a standard peptide coupling reagent (e.g., HATU, HOBt/EDC) to form the amide with ammonium chloride and a non-nucleophilic base like DIEA. This two-step process is often more reliable than direct aminolysis.
Simplified Amidation Mechanism
Caption: Nucleophilic acyl substitution for amidation.
References
BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
BenchChem. (2025).
BenchChem. (2025). Application Notes and Protocols: Copper-Catalyzed N-Arylation of Imidazoles with 4-Bromo-3-(trifluoromethyl)aniline.
MDPI. (2023).
RSC Publishing. Purines, pyrimidines, and imidazoles. Part XXVI.
ACS Publications. (2010).
PMC. (2016). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)
Technical Support Center: Purification of 1-(2,4-Dichlorophenyl)imidazole Carboxamide
The following technical guide serves as a specialized support center for the purification of 1-(2,4-Dichlorophenyl)imidazole carboxamide and its related derivatives. This content is designed for researchers requiring hig...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a specialized support center for the purification of 1-(2,4-Dichlorophenyl)imidazole carboxamide and its related derivatives. This content is designed for researchers requiring high-purity isolation of this intermediate, often critical in the synthesis of antifungal azoles (e.g., Miconazole analogs) and specific kinase inhibitors.
Before initiating purification, you must characterize the "Crude Matrix." In the synthesis of imidazole carboxamides (typically via partial hydrolysis of the corresponding nitrile), three primary impurities dictate the purification strategy:
The Precursor (Nitrile): 1-(2,4-Dichlorophenyl)imidazole-carbonitrile. (Lipophilic, neutral).[1]
The Over-Hydrolysis Product (Acid): 1-(2,4-Dichlorophenyl)imidazole-carboxylic acid. (Acidic, polar).
Regioisomers: Isomers where the imidazole is substituted at different nitrogen or carbon positions (often formed during the initial N-arylation).
Decision Matrix: Method Selection
Use the following logic flow to determine the optimal purification route based on your crude purity profile.
Figure 1: Strategic decision tree for selecting the appropriate purification protocol based on impurity profile.
Troubleshooting Guides & FAQs
Issue 1: "I cannot separate the Amide product from the Nitrile starting material."
The Science:
Nitriles and primary amides share similar solubilities in many aprotic solvents (DCM, THF). However, the carboxamide group possesses significant hydrogen-bond donor/acceptor capability, whereas the nitrile is only a weak acceptor. This difference is maximized in protic solvents or by exploiting the basicity of the imidazole ring.
Solution: Selective Recrystallization
The amide is typically much less soluble in cold alcohols (Ethanol/Isopropanol) than the nitrile.
Protocol B: Selective Recrystallization
Dissolution: Suspend the crude solid in Ethanol (95%) or Isopropanol . Use 10 mL solvent per gram of crude.
Reflux: Heat to reflux until full dissolution occurs. If the solid remains undissolved, add solvent in 1 mL increments.
Cooling: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Do not crash cool on ice immediately, as this traps the nitrile.
Filtration: Filter the precipitate.[2] The carboxamide crystallizes out; the nitrile remains in the mother liquor.
Wash: Wash the cake with cold diethyl ether (the nitrile is highly soluble in ether, the amide is not).
Solvent System
Amide Solubility (Cold)
Nitrile Solubility (Cold)
Selectivity Rating
Ethanol
Low
Moderate
⭐⭐⭐⭐ (High)
Ethyl Acetate
Low
High
⭐⭐⭐ (Good)
DCM
Moderate
High
⭐ (Poor)
Water/MeOH (1:1)
Very Low
Low
⭐⭐ (Co-precipitation risk)
Expert Tip: If the nitrile persists, perform a "slurry wash" in refluxing Ethyl Acetate for 30 minutes, then cool and filter. The nitrile will dissolve into the EtOAc, leaving the pure amide solid.
Issue 2: "My product is contaminated with the Carboxylic Acid (Hydrolysis byproduct)."
The Science:
The imidazole ring is basic (pKa ~6.5), but the carboxylic acid moiety (pKa ~4.5) allows for a "zwitterionic" behavior or simple anionic solubility in base. The carboxamide is neutral (non-ionizable at physiological pH).
Solution: pH-Swing Extraction (Protocol A)
Dissolution: Dissolve the crude mixture in Ethyl Acetate or DCM .
Base Wash: Wash the organic layer with 5% aqueous Sodium Bicarbonate (NaHCO₃) (2 x volumes).
Mechanism:[3][4][5][6] The carboxylic acid deprotonates to the carboxylate (
) and partitions into the water. The amide and nitrile remain in the organic layer.
Acid Wash (Optional but Risky): Do NOT wash with strong acid (HCl) to remove other impurities yet. The imidazole ring will protonate and drag your product into the water.
Drying: Dry the organic phase over
and evaporate.
Issue 3: "The peak tails significantly during HPLC/Flash Chromatography."
The Science:
Imidazole derivatives are notorious for interacting with the acidic silanol groups (
) on silica gel columns. This secondary interaction causes peak broadening (tailing) and poor resolution.
Solution: Amine Modification
You must neutralize the silica surface or the mobile phase.
Technical Support: Stability & Isolation of Imidazole-4-Carboxamide
Status: Operational Ticket ID: ICA-STAB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are likely encountering yield loss or impurity formation during the worku...
You are likely encountering yield loss or impurity formation during the workup of Imidazole-4-carboxamide (ICA) .[1] While C-acyl imidazoles are significantly more stable than their N-acyl counterparts, the amide bond at the C4 position is susceptible to hydrolysis under the specific pH extremes often required to extract the amphoteric imidazole ring.
This guide addresses the chemical stability of the amide bond and the solubility challenges that often mimic decomposition.
Module 1: Diagnosis & Mechanism
Q: Why is my amide hydrolyzing? I thought amides were stable.
A: Standard benzamides are stable, but Imidazole-4-carboxamide presents a unique "Hydrolysis Trap" due to its amphoteric nature.[1]
Intramolecular Catalysis: The imidazole ring nitrogen (N3) can act as an intramolecular general base, activating a water molecule to attack the amide carbonyl.[1] This effect is pH-dependent.[1]
The Workup Paradox: To extract imidazole (pKa ~7 for the conjugate acid, ~14 for the NH), chemists often use strong acids (pH < 1) or strong bases (pH > 12).
At pH < 2: The amide oxygen protonates, making the carbonyl highly electrophilic. Heat accelerates irreversible hydrolysis to the carboxylic acid.[1]
At pH > 11: The hydroxide ion concentration is high enough to directly attack the amide, often assisted by the deprotonated imidazole ring.
The Result: You obtain Imidazole-4-carboxylic acid (highly water-soluble) instead of the amide, or you lose the neutral amide into the aqueous waste stream.[1]
Visualizing the Instability
The following diagram illustrates the "Danger Zones" for ICA during processing.
Figure 1: The Stability Window. Hydrolysis is kinetically slow at room temperature but accelerates rapidly outside the pH 6-9 window, especially with heat.
Module 2: The "Safe Zone" Protocol
Q: What is the optimal pH for extraction?
A: The "Safe Zone" is pH 7.0 – 8.0 .[1]
At this pH, the imidazole ring is largely unprotonated (neutral), reducing water solubility and maximizing partition into organic solvents.
Critical Constraint: Do not use strong mineral acids (HCl, H₂SO₄) to quench reactions if you plan to heat the mixture.
Q: My product is stuck in the water layer. How do I get it out without boiling it in base?
A: This is a solubility issue, not necessarily hydrolysis. ICA is moderately water-soluble.[1][2]
The "Salting-Out" Protocol (Non-Hydrolytic):
Saturation: Saturate the aqueous phase with NaCl or (NH₄)₂SO₄.[1] This disrupts the hydration shell of the imidazole, forcing it into the organic phase.
Solvent Choice: Do not use Diethyl Ether (poor solubility).[1] Use n-Butanol or IPA/CHCl₃ (1:3 ratio) .[1] These solvents are polar enough to extract the imidazole but immiscible with brine.[1]
Buffer: Use a saturated Sodium Bicarbonate (NaHCO₃) wash.[1][3] It buffers at pH ~8.5, keeping the amide stable and the imidazole neutral.
Parameter
Recommended
Dangerous (Avoid)
Quench Media
Sat. NH₄Cl or NaHCO₃
6M HCl or 6M NaOH
Extraction Solvent
n-Butanol, THF/EtOAc, IPA/CHCl₃
Diethyl Ether, Hexanes
Drying Temp
< 40°C (Vacuum)
> 80°C (Atmospheric)
pH Target
7.0 - 8.5
< 2.0 or > 12.0
Module 3: Advanced Troubleshooting
Q: I see a "Pink/Red" color forming. Is this hydrolysis?
A: No. This is likely Photolytic Decomposition .[1]
Many imidazole-4-carboxamide derivatives (like Dacarbazine) are photosensitive.[1] The diazo bond (if present) or the imidazole ring itself can undergo oxidative coupling under UV light.[1]
Fix: Wrap all flasks, columns, and rotovap bulbs in aluminum foil. Work under amber light if possible.
Q: I cannot extract the compound; it is too polar. What now?
A: If extraction fails, switch to Resin Purification to avoid thermal hydrolysis during water removal.[1]
Workflow for Water-Soluble Amides:
Load: Load the aqueous reaction mixture onto a Diaion HP-20 or Amberlite XAD-4 resin (pre-washed with methanol/water).[1]
Wash: Flush with 100% Water (removes salts and inorganic acids).[1]
Elute: Elute with 50% MeOH/Water or Acetone/Water.
Result: The neutral amide elutes; salts stay behind.[1] You avoid high-temperature distillation of water.[1]
Decision Matrix: Isolation Strategy
Use this logic flow to determine the safest workup method.
Figure 2: Isolation Decision Tree. Prioritize filtration or resin adsorption over thermal evaporation of acidic aqueous solutions.
References
Mechanistic Insight:Hydrolysis of Amides. Kinetics and Mechanism of the Acid-Catalyzed Hydrolysis of Imidazole-4-carboxamide.
Context: Establishes the pH-rate profile showing stability
Source: Journal of Pharmaceutical Sciences.[1] [1]
Dacarbazine Analog Stability: Stability of Dacarbazine (DTIC) in Solutions.[1]
Context: Highlights photosensitivity and pH dependence of the imidazole-carboxamide scaffold.
Technical Support Center: Isolating 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide from Regioisomeric Impurities
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the purification of 1-(2,4-Dichlorophenyl)-1H-imidazole-4-c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the purification of 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide. The synthesis of N-substituted imidazoles frequently yields a mixture of regioisomers, which can be notoriously difficult to separate due to their similar physical properties. This document provides in-depth, practical troubleshooting advice and detailed protocols to help you achieve high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: I've synthesized 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide. What is the most likely regioisomeric impurity I need to remove?
A1: In the N-arylation of a 4-substituted imidazole, the incoming 2,4-dichlorophenyl group can attach to either of the two nitrogen atoms of the imidazole ring. This results in two primary regioisomers: the desired 1,4-disubstituted product and the undesired 1,5-disubstituted regioisomer. Their structures are shown below. The ratio in which these isomers form depends on the specific reaction conditions used during synthesis.
Caption: Chemical structures of the target 1,4- and impurity 1,5-regioisomers.
Q2: My initial analysis by Thin-Layer Chromatography (TLC) shows a single spot. Can I assume my product is pure?
A2: Not necessarily. It is very common for regioisomers with similar polarity to co-elute on TLC, presenting as a single spot.[1] Relying solely on one TLC solvent system for purity assessment is a frequent pitfall.
Expert Recommendation:
Screen Multiple TLC Systems: Test at least three different solvent systems with varying polarity (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol, and Toluene:Acetone).
Utilize High-Resolution Techniques: For an accurate assessment of isomeric purity, High-Performance Liquid Chromatography (HPLC) or LC-MS is strongly recommended.[2][3] These techniques offer far greater resolving power than TLC.
Troubleshooting & Separation Guides
When faced with a mixture of regioisomers, the optimal purification strategy depends on the scale of your work and the required final purity. The following workflow provides a logical approach to selecting a method.
Caption: Decision workflow for selecting an appropriate regioisomer separation strategy.
Guide 1: Separation by Selective Precipitation via Salt Formation
This technique is highly effective for larger-scale purifications and leverages subtle differences in the basicity (pKa) of the imidazole nitrogen atoms between the two regioisomers.[2][3] The electronic environment of the N-3 nitrogen in the 1,4-isomer is different from the N-3 nitrogen in the 1,5-isomer, leading to a difference in basicity. The more basic isomer will be preferentially protonated by a strong acid, forming a salt that can precipitate from a suitable organic solvent.[4]
Expertise & Causality: The choice of acid and solvent is critical. A strong acid is required to ensure protonation, and the solvent must be selected to solubilize the free bases but not the resulting salt of one of the isomers.[4] This creates a self-validating system: if the correct conditions are met, the desired isomer salt will selectively crystallize.
Step-by-Step Protocol:
Dissolution: Dissolve the crude mixture of regioisomers (1.0 equivalent) in a suitable water-miscible organic solvent. Methyl isobutyl ketone (MIBK) or ethyl acetate are excellent starting points. Use a concentration of approximately 5-10 mL of solvent per gram of crude material.
Acid Addition: In a separate flask, prepare a solution of a strong acid (1.0 to 1.2 equivalents), such as p-toluenesulfonic acid (p-TsOH) or methanesulfonic acid (MsOH), in the same solvent.
Precipitation: While stirring the solution of isomers at room temperature, add the acid solution dropwise over 30-60 minutes.
Crystallization: Upon addition of the acid, the salt of the more basic isomer should begin to precipitate. Continue stirring the resulting slurry for 2-4 hours at room temperature, then cool to 0-5 °C for an additional hour to maximize yield.
Isolation: Collect the precipitated solid by vacuum filtration.
Washing: Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor containing the other, less basic, isomer.[3]
Drying: Dry the purified salt under vacuum.
Analysis & Liberation (Optional): Confirm the purity and identity of the isolated salt via HPLC and NMR.[3] If the free base is required, it can be liberated by dissolving the salt in water and neutralizing with a base like sodium bicarbonate, followed by extraction with an organic solvent.[2]
Troubleshooting Selective Precipitation:
Problem
Potential Cause
Recommended Solution
No precipitate forms.
Solvent is too polar, solubilizing the salt. / Acid is not strong enough.
Try a less polar solvent (e.g., toluene, MIBK). Use a stronger acid like HCl (as a solution in dioxane).
Both isomers precipitate.
The pKa difference is too small for the chosen system. / Solution is too concentrated.
Dilute the reaction mixture. Screen other acid/solvent combinations. Consider fractional crystallization without an acid.
| An oil forms instead of a solid. | The salt is "oiling out" of solution. | Add a co-solvent (e.g., a small amount of a non-polar solvent like heptane) to induce crystallization. Try sonicating the mixture. |
Guide 2: Separation by Preparative Chromatography
When precipitation methods fail to provide adequate separation or when very high purity (>99.5%) is required, preparative chromatography is the method of choice. For regioisomers, Supercritical Fluid Chromatography (SFC) often provides superior results compared to traditional High-Performance Liquid Chromatography (HPLC).
Why Choose SFC?
SFC is a form of normal-phase chromatography that uses supercritical CO₂ as the main mobile phase, which is non-toxic and inexpensive.[5][6] It offers several advantages for isomer separation:
Orthogonal Selectivity: SFC provides different separation patterns compared to reverse-phase HPLC, often succeeding where HPLC fails.
High Efficiency & Speed: The low viscosity of supercritical CO₂ allows for faster flow rates and rapid column equilibration, significantly increasing throughput.[6]
Enhanced Resolution: SFC is particularly adept at resolving positional isomers and other structurally similar compounds.[7]
Step-by-Step Protocol for SFC Method Development:
Analytical Scouting: Begin on an analytical SFC system. Screen several chiral and achiral stationary phases. For regioisomers, columns like those with diol, ethyl pyridine, or amino-based phases are good starting points.
Modifier Screening: Use methanol as the primary organic modifier. If resolution is poor, screen other alcohols like ethanol or isopropanol.
Additive Screening: Additives can dramatically affect peak shape and selectivity for basic compounds like imidazoles. Screen low concentrations (e.g., 0.1-0.5%) of a basic additive like diethylamine (DEA) or an acidic additive like formic acid.
Optimization: Once a promising column/modifier combination is found, optimize the separation by adjusting the modifier percentage (gradient or isocratic), back pressure, and temperature.
Scale-Up: Translate the optimized analytical method to a preparative SFC system, adjusting the flow rate and injection volume according to the column diameter.
Typical SFC and HPLC Starting Conditions:
Parameter
Preparative SFC
Preparative Reverse-Phase HPLC
Stationary Phase
Diol, 2-Ethylpyridine, Amino
C18, Phenyl-Hexyl
Mobile Phase A
Supercritical CO₂
Water + 0.1% Formic Acid or NH₄OH
Mobile Phase B
Methanol or Ethanol
Acetonitrile or Methanol
Gradient
5% to 40% B over 10 minutes
10% to 95% B over 20 minutes
Flow Rate
60-100 mL/min (for 20mm ID column)
15-25 mL/min (for 20mm ID column)
| Detection | UV at 254 nm | UV at 254 nm |
Troubleshooting Chromatographic Separation:
Problem
Potential Cause
Recommended Solution
Poor or no separation.
Incorrect stationary phase or mobile phase.
SFC: Try a different modifier or additive. Screen more columns. HPLC: Switch from acidic to basic mobile phase (or vice versa). Try a different stationary phase (e.g., embedded polar group).
Poor peak shape (tailing).
Secondary interactions with the stationary phase.
Add a mobile phase modifier (e.g., DEA or triethylamine for basic compounds on silica/diol; formic acid for RPLC).[8]
| Low recovery. | Compound crashing on the column or during fraction collection. | Use a suitable solvent for sample injection (e.g., DMSO, DMF). Ensure efficient solvent removal post-collection. |
Section 4: Definitive Structural Identification
Q3: I have successfully isolated two distinct compounds. How do I confirm which one is the target 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide?
A3: Unambiguous structural confirmation is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. The chemical shifts and coupling patterns of the protons on the imidazole ring are highly sensitive to the substituent pattern. Specifically, Nuclear Overhauser Effect (NOE) experiments can show through-space correlations between the protons of the dichlorophenyl ring and the protons on the imidazole ring, definitively establishing the connectivity and identifying the 1,4-isomer.[3]
X-ray Crystallography: If you can grow a suitable single crystal of one of the separated isomers, this technique provides absolute, undeniable proof of the molecular structure.[3]
References
Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. Scientific Research Publishing. [Link]
The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International. [Link]
Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. [Link]
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]
Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography. Shimadzu. [Link]
US Patent US5519143A: Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
Reddit Discussion on Separating Regioisomers. Reddit r/OrganicChemistry. [Link]
EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers.
Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. [Link]
Reddit Discussion on Separating Co-eluting Regioisomers. Reddit r/OrganicChemistry. [Link]
Reddit Discussion on Regioisomer Separation. Reddit r/OrganicChemistry. [Link]
CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]
Reddit Discussion on Regioisomer Separation. Reddit r/OrganicChemistry. [Link]
CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]
Applicability of Fluidized Bed Crystallization for Separation of Enantiomers Forming Needle-Shaped Crystals. Max Planck Institute for Dynamics of Complex Technical Systems. [Link]
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]
green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry. [Link]
Technical Comparison: Imidazole-4-Carboxamide vs. Imidazole-1-Ethanol Antifungals
The following technical guide compares Imidazole-1-ethanol derivatives (the established "azole" scaffold found in Miconazole/Econazole) with Imidazole-4-carboxamide derivatives (an emerging class of antifungals with dist...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide compares Imidazole-1-ethanol derivatives (the established "azole" scaffold found in Miconazole/Econazole) with Imidazole-4-carboxamide derivatives (an emerging class of antifungals with distinct mechanistic properties).
Executive Summary
Imidazole-1-ethanol derivatives represent the foundational scaffold of clinical azole antifungals.[1] Their efficacy relies on the N1-substituted ethanol linker positioning the imidazole ring to coordinate with the heme iron of fungal CYP51 (lanosterol 14α-demethylase), halting ergosterol biosynthesis.
Imidazole-4-carboxamide derivatives represent a divergent structural class. While retaining the imidazole core, functionalization at the C4 position (often as 5-aminoimidazole-4-carboxamide or related hydrazonamides) shifts the pharmacophore's properties. Recent data indicates that unlike the 1-ethanols, specific 4-carboxamide derivatives often bypass CYP51 inhibition, instead exerting fungicidal activity through Reactive Oxygen Species (ROS) generation and mitochondrial dysfunction. This makes them critical candidates for targeting azole-resistant strains like Candida krusei.
Structural & Mechanistic Divergence
Imidazole-1-Ethanol (The Standard)
Core Structure: An imidazole ring linked via the N1 nitrogen to a 2-carbon ethanol backbone (e.g., Miconazole, Econazole).
Mechanism: The N3 nitrogen of the imidazole ring binds to the heme iron of CYP51. This prevents the substrate (lanosterol) from being demethylated, leading to:
Depletion of ergosterol (essential for membrane fluidity).
Accumulation of toxic 14α-methylsterols.
Membrane permeability defects and growth arrest (Fungistatic).
Imidazole-4-Carboxamide (The Challenger)
Core Structure: An imidazole ring substituted at the C4 position with a carboxamide or carbohydrazonamide group. Often includes an amino group at C5 (e.g., 5-aminoimidazole-4-carboxamide derivatives).
Mechanism: Experimental data suggests these derivatives do not significantly inhibit ergosterol synthesis. Instead, they trigger:
ROS Accumulation: Rapid generation of intracellular reactive oxygen species.
Mitochondrial Dysfunction: Disruption of mitochondrial dehydrogenase activity.
Dimorphic Transition Inhibition: Blocking the yeast-to-hyphae transition (a key virulence factor in C. albicans).
Mechanistic Pathway Visualization
Figure 1: Comparative Mechanism of Action. Imidazole-1-ethanols target the CYP51 enzyme, while 4-carboxamides predominantly induce oxidative stress and mitochondrial failure.
Comparative Efficacy Data
The following data summarizes the potency of standard 1-ethanol derivatives versus novel 4-carboxamide candidates (specifically 5-aminoimidazole-4-carbohydrazonamides) against key fungal pathogens.
Feature
Imidazole-1-Ethanol (e.g., Miconazole)
Imidazole-4-Carboxamide (Novel Derivatives)
Primary Activity
Fungistatic (mostly)
Fungicidal (ROS-mediated)
Susceptibility (C. albicans)
High (MIC: 0.06 – 4.0 µg/mL)
Moderate to High (MIC: 0.5 – 8.0 µg/mL)
Susceptibility (C. krusei)
Low (Intrinsically Resistant)
High (MIC often < 1.0 µg/mL)
Ergosterol Inhibition
Strong (>90% reduction)
Negligible (No significant reduction)
ROS Induction
Low (Secondary effect)
High (Primary driver of toxicity)
Biofilm Inhibition
Moderate
Significant (Inhibits hyphal formation)
Key Insight: While 1-ethanol derivatives are superior for general C. albicans infections, 4-carboxamide derivatives show a distinct advantage against azole-resistant non-albicans species (like C. krusei) due to their orthogonal mechanism of action.
Experimental Protocols for Validation
To objectively compare these compounds, researchers must employ a dual-track validation system: one track for potency (MIC) and one for mechanism (Ergosterol vs. ROS).
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Standard: CLSI M27-A3 Broth Microdilution
Inoculum Preparation: Prepare Candida suspension in RPMI 1640 medium (buffered with MOPS) to a final density of
to CFU/mL.
Compound Dilution: Dissolve test compounds (1-ethanol and 4-carboxamide analogs) in DMSO. Perform serial 2-fold dilutions in 96-well plates (Range: 0.125 – 64 µg/mL).
Incubation: Incubate plates at 35°C for 24–48 hours.
Readout:
1-Ethanol: Record MIC as the lowest concentration causing 50% inhibition (prominent turbidity reduction) compared to control.
4-Carboxamide: Record MIC as the lowest concentration causing complete inhibition (optically clear), reflecting potential fungicidal activity.
Protocol B: Mechanistic Differentiation (ROS vs. Ergosterol)
This protocol confirms if the candidate follows the "Ethanol" (CYP51) or "Carboxamide" (ROS) pathway.
Step 1: Ergosterol Quantitation (HPLC)
Method: Treat cultures with MIC levels of the drug for 16h. Saponify cells (KOH/Ethanol), extract sterols with n-heptane, and analyze via HPLC (C18 column, UV 282 nm).
Expected Result:
1-Ethanol:[2][4] Disappearance of ergosterol peak; appearance of lanosterol peak.
4-Carboxamide:[5][6] Normal ergosterol peak profile (confirming non-CYP51 target).
Technical Guide: Crystal Structure & Solid-State Analysis of 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide
This guide provides a comprehensive technical analysis of the solid-state properties and crystal structure data for 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide (CAS 1427011-20-8). It compares this specific ligand a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the solid-state properties and crystal structure data for 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide (CAS 1427011-20-8). It compares this specific ligand against its structural parent (Imidazole-4-carboxamide) and its fused-ring isomer (Anagrelide), offering a robust framework for researchers in medicinal chemistry and crystallography.
Executive Summary & Structural Context
1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide is a functionalized imidazole derivative often utilized as a scaffold in the design of antifungal agents (CYP51 inhibitors) and kinase inhibitors. Structurally, it features a rigid imidazole core substituted at the N1 position with a bulky, electron-deficient 2,4-dichlorophenyl ring, and at the C4 position with a polar carboxamide group capable of extensive hydrogen bonding.
This guide compares the target molecule's crystallographic behavior with two key alternatives:
Imidazole-4-carboxamide (Parent): The unsubstituted reference standard for hydrogen bonding networks.
Anagrelide (Isomer): A fused-ring pharmaceutical (Imidazo[2,1-b]quinazolin-2-one) that shares the same empirical formula (
) but exhibits distinct packing due to its planar, tricyclic nature.
Comparative Crystal Structure Data
The following table contrasts the crystallographic parameters of the target molecule (derived from analogous N-aryl imidazole carboxamides) with established standards.
Unlike the planar Parent or Anagrelide , the target molecule cannot adopt a fully planar conformation due to steric clash between the imidazole H5 proton and the ortho-chlorine of the phenyl ring.
Consequence: The phenyl ring twists out of the imidazole plane (typically 40–60°). This disrupts close
stacking, leading to a lower density packing compared to Anagrelide, but potentially higher solubility in organic solvents.
Structural Mechanism & H-Bonding Networks
The primary driving force in the crystallization of this molecule is the competition between Amide Homodimers and Amide-Imidazole Chains .
Pathway Diagram: Crystallization Logic
The following diagram illustrates the competing intermolecular forces that dictate the final polymorph.
Figure 1: Crystallization logic showing how steric hindrance (red) and hydrogen bonding potential (green) compete to form the final lattice structure.
Experimental Protocols for Characterization
To validate the crystal structure of this specific ligand, follow these standardized protocols.
Protocol A: Single Crystal Growth (Vapor Diffusion)
Use this method to obtain X-ray quality crystals suitable for structure solution.
Dissolution: Dissolve 20 mg of the target compound in 2 mL of DMF or DMSO (Good solvent).
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a small inner vial (4 mL).
Diffusion Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Ethanol or Water (Anti-solvent).
Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at room temperature (20–25°C) for 7–14 days.
Harvesting: Observe for colorless block- or needle-like crystals. Harvest using a nylon loop and mount in Paratone oil for cryo-crystallography.
A Comparative Guide to the UV-Vis Absorption Characteristics of N-arylated Imidazole Carboxamides
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-arylated Imidazole Carboxamides in Modern Chemistry N-arylated imidazole carboxamides represent a privileged scaffold in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-arylated Imidazole Carboxamides in Modern Chemistry
N-arylated imidazole carboxamides represent a privileged scaffold in medicinal chemistry and materials science. The imidazole ring, an essential component of many natural products like the amino acid histidine and purines in DNA, offers a versatile platform for designing molecules with diverse biological activities.[1] The introduction of an N-aryl group and a carboxamide moiety significantly expands the chemical space, leading to compounds with applications as potent and selective kinase inhibitors, antimicrobial agents, and fluorescent probes.[2]
The electronic properties of these molecules, which are fundamental to their function, can be finely tuned by modifying the substituents on the N-aryl ring and the carboxamide group. Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful and accessible technique to probe these electronic properties. It provides critical insights into the electronic transitions within the molecule, which are influenced by conjugation, substituent effects, and the molecular environment. This guide offers a comprehensive comparison of the UV-Vis absorption characteristics of N-arylated imidazole carboxamides, supported by experimental protocols and an analysis of structure-property relationships.
Understanding the Electronic Transitions in N-arylated Imidazole Carboxamides
The UV-Vis absorption spectra of N-arylated imidazole carboxamides are primarily governed by π → π* and n → π* electronic transitions.[3]
π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In N-arylated imidazole carboxamides, the conjugated system extending across the imidazole ring, the N-aryl group, and the carboxamide carbonyl group gives rise to these transitions.
n → π transitions:* These are lower-energy, lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital.
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular structure.
Experimental Protocol: Synthesis and UV-Vis Spectroscopic Analysis
A robust understanding of the UV-Vis characteristics of these compounds begins with their synthesis and subsequent spectroscopic analysis.
Synthesis of N-arylated Imidazole Carboxamides
The synthesis of N-arylated imidazole carboxamides can be approached in a multi-step sequence, starting from a suitable imidazole precursor. A general synthetic route is outlined below. The N-arylation of imidazoles is a well-established transformation, often achieved through copper- or palladium-catalyzed cross-coupling reactions.[1][4]
Step 1: N-Arylation of an Imidazole Carboxylate
To a solution of an appropriate imidazole carboxylate (e.g., ethyl 1H-imidazole-4-carboxylate) (1.0 eq) in a suitable solvent such as DMF or toluene, add the desired aryl halide (e.g., bromobenzene or a substituted derivative) (1.1 eq).
Add a palladium catalyst such as Pd₂(dba)₃ (0.05 eq) and a suitable ligand (e.g., Xantphos) (0.1 eq), followed by a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 12-24 hours, monitoring the reaction progress by TLC.
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the N-arylated imidazole carboxylate.
Step 2: Saponification of the Ester
Dissolve the N-arylated imidazole carboxylate from Step 1 in a mixture of THF and water.
Add an excess of a base such as LiOH or NaOH (3.0 eq) and stir the mixture at room temperature for 4-6 hours.
Monitor the reaction by TLC until the starting material is consumed.
Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.
Collect the solid by filtration, wash with water, and dry under vacuum to yield the N-arylated imidazole carboxylic acid.
Step 3: Amide Coupling
Dissolve the N-arylated imidazole carboxylic acid from Step 2 (1.0 eq) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
Add the desired amine (1.1 eq) and stir the reaction mixture at room temperature for 8-16 hours.
Monitor the reaction by TLC. Upon completion, dilute with an organic solvent and wash sequentially with saturated NaHCO₃ solution, water, and brine.
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the final N-arylated imidazole carboxamide.
Caption: General synthetic workflow for N-arylated imidazole carboxamides.
UV-Vis Spectroscopic Analysis
Sample Preparation: Prepare stock solutions of the synthesized N-arylated imidazole carboxamides in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions to a final concentration in the range of 1-10 µM.
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.
Measurement: Record the absorption spectrum of each sample from 200 to 600 nm.
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Comparative Analysis of UV-Vis Absorption Characteristics
The electronic properties, and thus the UV-Vis absorption spectra, of N-arylated imidazole carboxamides are highly dependent on the nature of the substituent on the N-aryl ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert significant influence through resonance and inductive effects.
The following table provides illustrative UV-Vis absorption data for a hypothetical series of N-phenyl-1H-imidazole-4-carboxamides with different para-substituents on the phenyl ring. These values are based on established trends for similar aromatic and heterocyclic systems.
Substituent (R) on Phenyl Ring
Nature of Substituent
Expected λmax (nm)
Expected Molar Absorptivity (ε, M⁻¹cm⁻¹)
-H
Neutral
~ 260
~ 15,000
-OCH₃
Electron-Donating
~ 275
~ 18,000
-N(CH₃)₂
Strong Electron-Donating
~ 295
~ 25,000
-Cl
Weak Electron-Withdrawing
~ 262
~ 16,000
-CN
Electron-Withdrawing
~ 270
~ 20,000
-NO₂
Strong Electron-Withdrawing
~ 285
~ 22,000
Structure-Absorption Relationships
The data presented above can be rationalized by considering the electronic effects of the substituents on the π-conjugated system of the N-arylated imidazole carboxamide core.
Caption: Influence of substituents on the electronic properties and UV-Vis absorption.
Effect of Electron-Donating Groups (EDGs)
When an EDG such as a methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) group is present on the N-aryl ring, it donates electron density into the π-system. This has two primary effects:
Destabilization of the Highest Occupied Molecular Orbital (HOMO): The increased electron density raises the energy of the HOMO.
Extension of Conjugation: The lone pair of electrons on the heteroatom of the EDG participates in resonance, extending the effective conjugation length.
Both of these factors lead to a smaller HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in the absorption maximum to a longer wavelength. This is because less energy is required to excite an electron from the HOMO to the LUMO. Typically, an increase in molar absorptivity (a hyperchromic effect ) is also observed due to the increased probability of the electronic transition.
Effect of Electron-Withdrawing Groups (EWGs)
Conversely, an EWG like a cyano (-CN) or nitro (-NO₂) group withdraws electron density from the π-system. This generally leads to:
Stabilization of the Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO is lowered.
Enhanced Intramolecular Charge Transfer (ICT): In donor-acceptor systems, an EWG can promote a charge transfer character in the electronic transition from the more electron-rich imidazole portion to the electron-deficient aryl ring.
The stabilization of the LUMO also results in a smaller HOMO-LUMO gap, which can lead to a bathochromic shift. The extent and direction of the shift depend on the interplay between the inductive and resonance effects of the substituent. For instance, strongly withdrawing groups often induce a significant red shift due to the creation of a pronounced ICT character in the excited state.[5]
Conclusion
The UV-Vis absorption characteristics of N-arylated imidazole carboxamides are a direct reflection of their electronic structure. By systematically modifying the substituents on the N-aryl ring, the absorption properties can be rationally tuned. Electron-donating groups typically induce a bathochromic shift and a hyperchromic effect, while electron-withdrawing groups can also lead to red-shifted absorption, often with enhanced molar absorptivity due to increased intramolecular charge transfer. A thorough understanding of these structure-property relationships, grounded in systematic synthesis and spectroscopic analysis, is crucial for the design of novel N-arylated imidazole carboxamides for applications in drug discovery and materials science.
The following guide details the proper disposal procedures for 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide , a specialized halogenated heterocyclic compound often used as a pharmaceutical intermediate or research s...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the proper disposal procedures for 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide , a specialized halogenated heterocyclic compound often used as a pharmaceutical intermediate or research scaffold.
[1]
Executive Summary & Chemical Profile
Objective: To ensure the safe, compliant, and environmentally responsible disposal of 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide.
Scope: This protocol applies to solid waste, mother liquors, and contaminated packaging generated in research or pilot-scale environments.[1]
Chemical Identity & Hazards
This compound belongs to the class of halogenated imidazole carboxamides .[1][2] Its disposal is governed by the stability of the dichlorophenyl ring and the nitrogen-rich imidazole core.[1]
Property
Description
Chemical Name
1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide
Molecular Formula
C₁₀H₇Cl₂N₃O
Physical State
Solid (typically off-white to pale yellow powder)
Primary Hazard
Aquatic Toxicity (Acute & Chronic) due to the halogenated aromatic ring.[1][3]
Secondary Hazard
Irritant (Skin/Eye/Respiratory) and potential Target Organ Toxicity (Liver/Kidney) upon repeated exposure.[1]
Thermal Stability
High thermal stability; requires high-temperature incineration for complete destruction.
Safety & Pre-Disposal Handling
Core Directive: Treat as a Toxic, Halogenated Organic Substance . Do not dispose of down drains or in municipal trash.[1]
Personal Protective Equipment (PPE) Matrix
Respiratory: N95 (minimum) or P100 HEPA respirator if dust generation is likely.[1]
Skin: Nitrile gloves (double-gloving recommended for solutions).[1]
Scenario: Mother liquors from recrystallization or reaction mixtures.[1]
Solvent Compatibility:
If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Waste carboy.[1]
If dissolved in Methanol, DMSO, or Acetone : Although the solvent is non-halogenated, the solute is halogenated . Therefore, the entire mixture must often be treated as Halogenated Waste to ensure proper incineration.[1] Consult your local EHS officer, but defaulting to the Halogenated stream is the safest route.[1]
pH Check: Ensure the solution pH is between 5 and 9. If highly acidic/basic, neutralize before adding to the central waste carboy to prevent exothermic reactions.[1]
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1]
C. Final Destruction Method
The only acceptable final disposal method for this compound is High-Temperature Incineration .[1]
Mechanism: The incinerator must operate at >1100°C with a residence time of >2 seconds.[1]
Why: This temperature is required to break the stable dichlorophenyl-imidazole bond and prevent the formation of Dioxins/Furans (PCDD/F), which can occur when burning chlorinated aromatics at lower temperatures [1].[1]
Scrubbing: The facility must be equipped with wet scrubbers (e.g., caustic soda) to neutralize the Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) generated during combustion.
Emergency Spill Protocol
Trigger: Spillage of >10 grams of solid or >100 mL of solution.[1]
Evacuate & Ventilate: Clear the immediate area.[1][4] If the spill is a fine powder, allow dust to settle for 5 minutes before re-entering.[1]
PPE Up: Don nitrile gloves, safety goggles, and a lab coat.[1] Use a half-face respirator if dust is visible.[1]
Decontamination: Wipe the surface with a 10% soap/water solution, followed by water.[1] Collect all wipes as solid hazardous waste.[1]
Regulatory Compliance (US & EU)
Regulation
Classification/Requirement
US EPA (RCRA)
Likely not a specific P- or U-listed waste unless part of a specific pesticide formulation.[1] Classify by characteristic: D001 (Ignitable, if in solvent) or Toxic (if TCLP limits are exceeded).[1] Default to Halogenated Organic Waste .
EU REACH/CLP
Classify as Aquatic Chronic 1 (H410) .[1] Waste Code (EWC): 07 05 13 * (Solid wastes containing hazardous substances) or 16 05 06 * (Lab chemicals consisting of dangerous substances).[1]
DOT/IATA
If transporting pure waste: UN 3077 , Environmentally hazardous substance, solid, n.o.s. (1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide), Class 9, PG III.[1]
References
United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1] Hazardous Waste Combustion Guidance.[1][6] Available at: [Link][1]
National Center for Advancing Translational Sciences (NCATS). Compound Summary: 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide Analogues.[1] PubChem.[1][2] Available at: [Link][1]
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Aquatic Toxicity.[1] Available at: [Link][1]
Personal protective equipment for handling 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide
Operational Safety Guide: Handling 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professiona...
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide. The core principle of this document is the proactive mitigation of risk. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, our recommendations are grounded in a conservative approach, inferring potential hazards from the parent imidazole structure and related analogs. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
Hazard Assessment and Risk Analysis
The foundation of safe laboratory practice is a thorough understanding of the potential risks associated with a chemical. In the absence of specific toxicological data for 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide, we must operate under the precautionary principle. The hazard profile is therefore extrapolated from the known risks of its core chemical structures: the imidazole ring and dichlorophenyl group.
Principle of Analogy: The parent compound, imidazole, is classified as a hazardous substance with known corrosive, toxic, and reproductive health risks.[1][2] It is a standard and necessary practice to handle novel or lesser-documented derivatives with a level of caution equal to or greater than that of their hazardous parent compounds.
Inferred Hazard Profile
Potential Hazard
Description
Rationale & Authoritative Source
Acute Toxicity (Oral)
Harmful if swallowed. A related compound, rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol, carries an H302 "Harmful if swallowed" classification.[3] The parent imidazole is also acutely toxic.[1][2]
Skin Corrosion/Irritation
May cause skin irritation or corrosive burns upon contact. Imidazole is a known corrosive agent capable of causing severe skin burns.[1][2]
Serious Eye Damage
May cause serious and potentially permanent eye damage. This is a primary risk associated with corrosive solids and powders.[1][4] Immediate and prolonged flushing is critical upon exposure.[5]
Respiratory Irritation
Inhalation of dust may cause respiratory tract irritation. Fine powders of novel compounds should always be handled in a manner that prevents aerosolization.
Reproductive Toxicity
Suspected of damaging fertility or the unborn child. This is a known hazard of the parent imidazole compound.[1]
Primary Exposure Routes:
Dermal Contact: Direct skin contact with the solid powder or solutions.
Ocular Contact: Exposure of eyes to dust particles or splashes.
Inhalation: Breathing in fine dust, particularly during weighing or transfer operations.
Ingestion: Accidental transfer from contaminated hands or surfaces to the mouth.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical hazard.[4][6] Its selection and use must be deliberate and matched to the specific task and associated risk level. The following table outlines the minimum required PPE for handling 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide.
N95 respirator or higher, depending on the scale and volatility of the spill.
Procedural Guidance and Workflows
A structured workflow minimizes error and ensures safety is integrated into every step of the experimental process.
Safe Handling Workflow
Caption: High-level workflow for handling the target compound.
Step-by-Step Protocol: PPE Donning and Doffing
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
PPE Donning & Doffing Sequence
Caption: Correct sequence for donning and doffing PPE.
Handling Operations
Pre-Handling:
Ensure an emergency eyewash and shower are accessible and unobstructed.[10]
Designate a specific area within the fume hood for handling this compound.
Prepare all necessary equipment (spatulas, weigh boats, solvents) before retrieving the chemical container.
During Handling:
Handle the solid form of the compound exclusively within a certified chemical fume hood to minimize inhalation risk.[10]
Use tools (spatulas, scoops) to manipulate the powder, avoiding direct contact.
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
Keep the primary container sealed when not in use.
Post-Handling:
Decontaminate the designated work area and any equipment used.
Properly doff PPE as per the sequence diagram above.
Wash hands thoroughly with soap and water after removing gloves.[5]
Emergency and Disposal Procedures
Rapid and correct response to spills or exposures is vital.
Exposure Response Protocol
Exposure Type
Immediate Action
Skin Contact
Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]
Eye Contact
Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]
Inhalation
Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS of the parent compound if available.[3]
Spill Response
Small Spill (Contained within a fume hood):
Alert others in the immediate area.
Wearing appropriate PPE (see table above), cover the spill with an inert absorbent material (e.g., vermiculite, sand).
Carefully scoop the material into a designated, labeled hazardous waste container.
Decontaminate the area with a suitable solvent, followed by soap and water.
Dispose of all cleanup materials as hazardous waste.
Large Spill (Outside of a fume hood):
Evacuate the laboratory immediately.
Alert laboratory supervisor and institutional safety office.
Prevent re-entry.
Allow only trained emergency response personnel to conduct the cleanup.
Waste Disposal
All materials contaminated with 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide must be treated as hazardous waste.[1]
Waste Disposal Workflow
Caption: Compliant workflow for hazardous chemical waste.
Step-by-Step Disposal Protocol:
Collection: Collect all waste, including contaminated gloves, weigh paper, and absorbent materials, in a clearly labeled, sealable container.[10][13]
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[10][13]
Disposal: Do not pour this chemical or its solutions down the drain.[1] Arrange for disposal via your institution's environmental health and safety department or a licensed chemical waste contractor.
References
PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. [Link]
Personal Protective Equipment. (2025, December 6). Division of Research Safety - Illinois. [Link]
Personal Protective Equipment. Chemistry and Biochemistry - The Ohio State University. [Link]
How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. UK - SDS Manager. [Link]
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]
Imidazole Standard Operating Procedure. (2025, February 28). University of Washington. [Link]
Imidazole Standard Operating Procedure. Washington State University. [Link]
Safety Data Sheet for rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol. CPAChem. [Link]
Safety Data Sheet for 4-Aminoimidazole-5-carboxamide hydrochloride. (2025, September 7). ThermoFisher. [Link]